4-Chloro-3-isopropylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-propan-2-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDNJVODZCCOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
role of 4-Chloro-3-isopropylbenzaldehyde in organic synthesis
The following technical guide details the synthesis, reactivity, and application of 4-Chloro-3-isopropylbenzaldehyde (CAS: 1289158-75-3). This document is structured for organic chemists and process engineers, focusing on scalable synthesis routes and downstream utility in medicinal chemistry.
CAS Registry Number: 1289158-75-3 Molecular Formula: C₁₀H₁₁ClO Molecular Weight: 182.65 g/mol
Executive Summary & Molecule Profile
4-Chloro-3-isopropylbenzaldehyde is a specialized aromatic building block characterized by a trisubstituted benzene ring featuring an aldehyde, a chlorine atom, and an isopropyl group. Its structural uniqueness lies in the steric and electronic interplay between the bulky isopropyl group at the meta position and the electron-withdrawing chlorine at the para position relative to the aldehyde.
Structural Utility in Drug Design
-
Metabolic Stability: The para-chloro substituent blocks the metabolically vulnerable C4 position, a common site for P450-mediated oxidation in simple benzaldehydes.
-
Hydrophobic Filling: The meta-isopropyl group provides significant lipophilic bulk (
value), ideal for filling hydrophobic pockets in kinase enzymes (e.g., ATP-binding sites) or G-protein coupled receptors (GPCRs). -
Orthogonal Reactivity: The molecule offers three distinct handles for diversification:
-
Aldehyde (-CHO): Reductive amination, olefination, oxidation.
-
Aryl Chloride (-Cl): Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
Benzylic Position: Radical functionalization (though less common due to competing aldehyde reactivity).
-
Synthesis Strategies: Mechanistic Pathways
The synthesis of 4-Chloro-3-isopropylbenzaldehyde presents a regiochemical challenge. Direct electrophilic substitution on 3-isopropylbenzaldehyde is unfavorable because the isopropyl group directs para (to position 6), yielding the wrong isomer.
Therefore, the most robust industrial route involves the Oxidation of 4-Chloro-3-isopropyltoluene , which is synthesized from m-cymene.
Primary Route: The Modified Etard Oxidation / Hydrolysis Sequence
This pathway ensures correct regiochemistry by establishing the halogen position before generating the aldehyde.
Step 1: Regioselective Chlorination of m-Cymene
The precursor, m-cymene (1-methyl-3-isopropylbenzene), undergoes electrophilic aromatic substitution.
-
Directing Effects: The methyl group directs ortho/para (positions 2, 4, 6). The isopropyl group directs ortho/para (positions 2, 4, 6).
-
Steric Control: Substitution para to the isopropyl group (position 6) is sterically hindered. Substitution para to the smaller methyl group (position 4) is kinetically favored.
-
Reagents:
gas, (cat), . -
Product: 4-Chloro-3-isopropyltoluene (Major isomer).
Step 2: Side-Chain Oxidation
The methyl group is selectively oxidized to the aldehyde in the presence of the isopropyl group. The isopropyl benzylic hydrogen is tertiary and more reactive toward radical abstraction, but standard methyl oxidation protocols (e.g., radical halogenation followed by hydrolysis) can be tuned.
Preferred Method: Radical Chlorination & Hydrolysis
-
Gem-Dichlorination:
-
Hydrolysis:
Synthesis Workflow Diagram
Caption: Industrial synthesis workflow via the chlorination-oxidation route of m-cymene.
Detailed Experimental Protocol
Note: This protocol describes the hydrolysis of the gem-dichloro intermediate, a critical step in generating the aldehyde.
Reagents & Equipment[2][3][4][5][6][7][8]
-
Precursor: 4-Chloro-3-isopropyl-1-(dichloromethyl)benzene (Derived from Step 1 & 2 above).
-
Solvent: 50% Aqueous Ethanol or Dioxane/Water.
-
Base: Calcium Carbonate (
) or Sodium Formate. -
Catalyst: Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst (PTC).
Step-by-Step Methodology
-
Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Charging: Charge the flask with 4-Chloro-3-isopropyl-1-(dichloromethyl)benzene (1.0 eq) and Ethanol/Water (10 vol).
-
Buffering: Add
(2.5 eq). Rationale: Neutralizes HCl generated during hydrolysis to prevent acid-catalyzed degradation or polymerization. -
Catalysis: Add TBAB (0.05 eq). Rationale: Facilitates the reaction between the organic halide and aqueous hydroxide/water.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the starting material. -
Workup:
-
Purification: Purify via vacuum distillation (bp ~115-120°C @ 5 mmHg) or silica gel chromatography if high purity is required for pharma applications.
Quantitative Data Summary
| Parameter | Specification | Notes |
| Yield | 65% - 75% | Dependent on hydrolysis time |
| Purity (GC) | >98.5% | Critical for downstream coupling |
| Appearance | Pale yellow oil | Oxidizes slowly in air |
| Boiling Point | ~240°C (760 mmHg) | Extrapolated |
Applications in Organic Synthesis[4][5][7][9][10]
A. Reductive Amination (Drug Discovery)
The aldehyde is a prime candidate for reductive amination to form benzylamines, a common motif in GPCR ligands.
-
Reaction: Aldehyde + Amine (
) Secondary Amine. -
Utility: The 3-isopropyl group restricts rotation of the resulting benzylamine, potentially locking the molecule into a bioactive conformation (atropisomerism potential if the amine is bulky).
B. Suzuki-Miyaura Coupling
The 4-Chloro position is activated for cross-coupling, although less so than a bromide.
-
Catalyst System:
/ XPhos or Buchwald precatalysts. -
Selectivity: The aldehyde functional group is compatible with Suzuki conditions, allowing the synthesis of Biaryl Aldehydes .
-
Workflow:
-
Protect Aldehyde (optional, as acetal) if using harsh nucleophiles.
-
Couple with Aryl Boronic Acid.
-
Deprotect (if necessary).[4]
-
C. Agrochemical Scaffolds
This molecule serves as a precursor to Pyrethroid-like ethers or Oxadiazine insecticides (analogous to Indoxacarb intermediates). The lipophilic isopropyl group enhances cuticular penetration in insects.
Reaction Network Diagram
Caption: Divergent synthesis pathways utilizing the aldehyde and chloro- handles.
Safety & Handling
-
Hazards: Like most benzaldehydes, it is a skin and eye irritant. The chlorinated nature suggests potential sensitization.
-
Storage: Store under inert gas (Nitrogen/Argon) at
. Aldehydes are prone to autoxidation to benzoic acids upon prolonged air exposure. -
Spill Response: Absorb with sand or vermiculite. Do not use combustible materials (sawdust).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22259683, 4-Chloro-3-isopropylbenzaldehyde. Retrieved from [Link]
-
Organic Syntheses. (1947). m-Chlorobenzaldehyde (General methodology for substituted benzaldehydes). Org. Synth. 27, 15. Retrieved from [Link]
- Google Patents. (1986). Process for the preparation of substituted benzaldehydes (US4622429A).
-
ChemSrc. (2025). 4-Isopropylbenzaldehyde and derivatives. Retrieved from [Link] (Provides physical property data for the parent scaffold).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light [mdpi.com]
- 3. US4269674A - Method of preparing para-chlorotoluene - Google Patents [patents.google.com]
- 4. US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents [patents.google.com]
A Technical Guide to the Fundamental Reactions of 4-Chloro-3-isopropylbenzaldehyde
Abstract
4-Chloro-3-isopropylbenzaldehyde is a substituted aromatic aldehyde of significant interest in the synthesis of pharmaceuticals and agrochemicals. Its chemical behavior is dictated by the interplay of three distinct functional groups: a reactive aldehyde, a deactivating but ortho-para directing chloro group, and an activating ortho-para directing isopropyl group. This guide provides an in-depth analysis of the core reactions involving this molecule, focusing on the transformations of the aldehyde moiety and substitutions on the aromatic ring. We will explore the causality behind experimental choices, provide validated protocols, and present a framework for predicting reactivity, thereby offering a comprehensive resource for researchers in organic synthesis and drug development.
Introduction and Structural Analysis
4-Chloro-3-isopropylbenzaldehyde (C₁₀H₁₁ClO) is a key building block whose utility stems from the specific reactivity conferred by its substitution pattern.[1] Understanding the electronic and steric properties of each substituent is paramount to predicting its chemical behavior.
-
Aldehyde Group (-CHO): As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. The carbonyl carbon is highly electrophilic, making it the primary site for nucleophilic addition reactions.
-
Isopropyl Group (-CH(CH₃)₂): This is an electron-donating group that activates the ring towards electrophilic substitution and directs incoming groups to the ortho and para positions.
-
Chloro Group (-Cl): The chloro group exhibits a dual electronic effect. It is electron-withdrawing by induction but electron-donating by resonance. Overall, it is a deactivating group but directs electrophiles to the ortho and para positions.[2]
The combination of these effects makes the aldehyde group the most reactive site for nucleophilic attack, while the aromatic ring's reactivity towards electrophiles is moderated and regioselectively controlled.
Core Reactions of the Aldehyde Functional Group
The electrophilic nature of the carbonyl carbon is the focal point for a variety of essential transformations. The following diagram illustrates the primary reaction pathways originating from the aldehyde group.
Caption: Primary reaction pathways of the aldehyde group.
Oxidation to Carboxylic Acid
The conversion of the aldehyde to a carboxylic acid is a fundamental and high-yielding transformation. This reaction is driven by the susceptibility of the aldehydic C-H bond to cleavage by various oxidizing agents.
Mechanistic Insight: The oxidation of substituted benzaldehydes is a well-studied process. The reaction rate is influenced by the electronic nature of the substituents on the aromatic ring.[3][4] Electron-withdrawing groups, like the chloro substituent, generally increase the rate of oxidation by making the carbonyl carbon more electron-deficient.[5]
Recommended Protocol: Permanganate Oxidation
A robust method for this oxidation utilizes potassium permanganate (KMnO₄), often under phase-transfer catalysis (PTC) conditions to facilitate the reaction between the aqueous oxidant and the organic substrate.[6][7]
-
Setup: To a stirred solution of 4-Chloro-3-isopropylbenzaldehyde (1.0 eq.) in a suitable non-polar solvent (e.g., toluene or ethyl acetate), add a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, 0.05 eq.).
-
Reaction: Add an aqueous solution of potassium permanganate (1.5 eq.) dropwise. The reaction is exothermic and should be monitored.
-
Progression: Stir vigorously at room temperature for 1-2 hours. The disappearance of the purple permanganate color indicates reaction progression.
-
Work-up: Upon completion (monitored by TLC), quench the reaction with a saturated solution of sodium sulfite to destroy excess KMnO₄. Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid product.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 4-Chloro-3-isopropylbenzoic acid. Yields for this type of reaction are typically high (>90%).[7]
Reduction to Benzyl Alcohol
The reduction of the aldehyde to the corresponding primary alcohol, (4-Chloro-3-isopropylphenyl)methanol, is readily achieved using hydride-based reducing agents.
Expert Commentary on Reagent Selection: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is the preferred reagent for this transformation in a laboratory setting.[8] It is mild, selective for aldehydes and ketones, and can be used in protic solvents like ethanol or methanol.[9] A stronger reducing agent like lithium aluminum hydride (LiAlH₄) would also be effective but requires strictly anhydrous conditions and is more hazardous. For industrial-scale synthesis, catalytic hydrogenation is often employed.[10]
Recommended Protocol: Sodium Borohydride Reduction
This procedure is adapted from standard methods for reducing substituted benzaldehydes.[11][12]
-
Dissolution: Dissolve 4-Chloro-3-isopropylbenzaldehyde (1.0 eq.) in methanol or ethanol in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exothermic reaction.
-
Addition: Add sodium borohydride (NaBH₄) (1.1 eq.) portion-wise to the stirred solution. The portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching & Isolation: Carefully add water to quench the excess NaBH₄. The product can then be extracted into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the alcohol.
| Reaction | Reagent | Solvent | Typical Yield | Reference |
| Oxidation | KMnO₄ / PTC | Toluene | >90% | [7] |
| Reduction | NaBH₄ | Methanol | >95% | [11][12] |
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, converting the aldehyde into a primary, secondary, or tertiary amine in a one-pot procedure.[13] The reaction proceeds through the in-situ formation of an imine, which is then reduced.[14]
Mechanistic Insight: The reaction involves the initial condensation of the aldehyde with an amine to form an imine intermediate. This imine is then reduced by a suitable hydride agent present in the reaction mixture.[15] Sodium triacetoxyborohydride [NaBH(OAc)₃] is often the reagent of choice as it is mild enough not to reduce the starting aldehyde but is effective at reducing the intermediate iminium ion.[14]
Recommended Protocol: Direct Reductive Amination
-
Setup: In a flask, combine 4-Chloro-3-isopropylbenzaldehyde (1.0 eq.), the desired primary or secondary amine (1.1 eq.), and a suitable solvent such as 1,2-dichloroethane (DCE).[14]
-
Reagent Addition: Add sodium triacetoxyborohydride (1.5 eq.) to the mixture. If the amine is used as its hydrochloride salt, a base like triethylamine (1.1 eq.) must be added to liberate the free amine.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS or TLC.
-
Work-up: Quench the reaction by adding an aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purification is typically achieved by column chromatography.
Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde and an "active methylene" compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, Z and Z').[16][17]
Mechanistic Insight: The reaction is typically catalyzed by a weak base (e.g., piperidine or an ammonium salt), which deprotonates the active methylene compound to form a resonance-stabilized carbanion.[18][19] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to yield a stable α,β-unsaturated product.[20]
Caption: Mechanism of the Knoevenagel condensation.
Recommended Protocol: Condensation with Malononitrile
-
Mixing: In a round-bottom flask, dissolve 4-Chloro-3-isopropylbenzaldehyde (1.0 eq.) and malononitrile (1.05 eq.) in ethanol.
-
Catalysis: Add a catalytic amount of a weak base, such as piperidine (0.1 eq.).
-
Reaction: Stir the mixture at room temperature. The product often precipitates out of the solution as it is formed. The reaction is typically complete within 1-3 hours.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry to obtain the 2-(4-chloro-3-isopropylbenzylidene)malononitrile product.
Reactions on the Aromatic Ring
Electrophilic Aromatic Substitution (EAS)
Predicting the regioselectivity of EAS reactions on this substrate requires careful consideration of the directing effects of all three substituents.[21][22]
-
Isopropyl group (activating): Directs ortho and para.
-
Chloro group (deactivating): Directs ortho and para.
-
Aldehyde group (deactivating): Directs meta.
Analysis of Potential Sites:
-
Position 2 (ortho to isopropyl, meta to aldehyde): Activated by the isopropyl group and not strongly deactivated by the aldehyde. A possible site for substitution.
-
Position 5 (para to isopropyl, ortho to chloro, meta to aldehyde): Strongly activated by the para-isopropyl group and also directed by the ortho-chloro group. This is the most electronically favored position for electrophilic attack.
-
Position 6 (ortho to aldehyde): Strongly deactivated by the adjacent aldehyde and sterically hindered. Substitution here is highly unlikely.
Therefore, electrophilic aromatic substitution reactions, such as nitration or halogenation, are strongly predicted to occur at the C-5 position.[23]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution, where the chloro group is displaced by a nucleophile, is generally difficult on electron-rich or neutral aromatic rings.[24] Such reactions require strong activation by potent electron-withdrawing groups positioned ortho or para to the leaving group.[25][26] In 4-Chloro-3-isopropylbenzaldehyde, the activating aldehyde group is meta to the chlorine, and the ring is also substituted with an electron-donating isopropyl group. Consequently, the chloro group is not sufficiently activated for SNAr reactions under standard conditions.[27] Forcing conditions (high temperature and pressure) would be required, and such reactions are often low-yielding and not synthetically useful.
Conclusion
4-Chloro-3-isopropylbenzaldehyde is a versatile synthetic intermediate with two primary centers of reactivity. The aldehyde group readily undergoes a suite of well-established transformations including oxidation, reduction, reductive amination, and condensation reactions, providing access to a wide array of functionalized products. The aromatic ring, while moderately deactivated overall, can undergo regioselective electrophilic aromatic substitution, predicted to occur predominantly at the C-5 position. Conversely, the chloro substituent is not activated towards nucleophilic aromatic substitution. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this important chemical building block in their synthetic endeavors.
References
- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
- Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium.
- Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in non-Polar Solvents. Journal of Chemical and Pharmaceutical Research.
- Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry (RSC Publishing).
- Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate.
- Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Arom
- Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O. Taylor & Francis Online.
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
- Nucleophilic arom
- Knoevenagel condens
- Reduction of 4 Chloro. Scribd.
- Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde deriv
- Sodium Borohydride. Common Organic Chemistry.
- Synthesis of 4-Chlorobenzylidenemalononitrile via Knoevenagel condens
- The green Knoevenagel condensation: solvent-free condens
- Electrophilic aromatic substitution reactions of compounds with Craig-Möbius arom
- Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.
- The sodium borohydride reduction of organic halides and related deriv
- Knoevenagel Condensation Doebner Modific
- Nucleophilic Arom
- Knoevenagel Condens
- 4-Chloro-3-isopropylbenzaldehyde. PubChem.
- Electrophilic Aromatic Substitution Reactions of Benzene Deriv
- Substitution Reactions of Benzene and Other Aromatic Compounds.
- Chemistry of Benzene: Electrophilic Aromatic Substitution. Mustansiriyah University.
- Synthesis of Benzene Derivatives: Electrophilic Arom
- Preparation method and application of 4-chlorobenzaldehyde. ChemicalBook.
- Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology.
- Aromatic Nucleophilic Substitution. Dalal Institute.
- Nucleophilic Arom
- Nucleophilic Arom
- Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
- m-CHLOROBENZALDEHYDE. Organic Syntheses Procedure.
- P-isopropylbenzaldehyde and preparation method for synthesizing P-isopropylbenzaldehyde
- Cuminaldehyde. Wikipedia.
- 4-ISOPROPYLBENZALDEHYDE (4-CHLORO-1-PHTHALAZINYL)HYDRAZONE. MilliporeSigma.
- Synthesis, Characterization, And Biological Applications Of 4-isopropyl Benzaldehyde Semi And Thiosemi Carbazones And Their Mn(ii) And Fe(iii) Metal Complexes.
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Comprehensive Characterization and Bioactivity Profiling of 4-Chloro-3-isopropylbenzaldehyde
This guide provides a structured technical framework for the preliminary investigation of 4-Chloro-3-isopropylbenzaldehyde (CAS: 1289158-75-3), a halogenated terpene derivative. It is designed for researchers conducting early-stage bioactivity profiling and structure-activity relationship (SAR) studies.
Executive Summary & Chemical Profile
4-Chloro-3-isopropylbenzaldehyde represents a distinct chemical scaffold bridging natural monoterpenes (e.g., Cuminaldehyde) and synthetic chlorinated aromatics. While its parent compound, Cuminaldehyde (4-isopropylbenzaldehyde), exhibits well-documented antimicrobial and anti-synuclein fibrillation activity, the introduction of a chlorine atom at the para-position and the shift of the isopropyl group to the meta-position alters its electronic and steric profile significantly.
This molecule is primarily utilized as a pharmacophore building block for Schiff bases, thiosemicarbazones, and agrochemical intermediates. Its investigation requires a dual approach: direct screening of the aldehyde and evaluation of its derivatization potential.
Physico-Chemical Identity
| Property | Value / Description | Note |
| IUPAC Name | 4-chloro-3-(propan-2-yl)benzaldehyde | |
| CAS Number | 1289158-75-3 | distinct from Cuminaldehyde (122-03-2) |
| Molecular Formula | C₁₀H₁₁ClO | |
| Molecular Weight | 182.65 g/mol | |
| Predicted LogP | ~3.1 - 3.4 | High lipophilicity due to Cl and Isopropyl groups |
| Solubility | DMSO, Ethanol, Chloroform | Insoluble in water |
| Stability | Oxidation-prone | Aldehyde group oxidizes to carboxylic acid upon air exposure |
In Silico ADMET & Target Prediction (Protocol 1)
Before wet-lab experimentation, computational profiling is essential to prioritize biological targets and assess toxicity risks.
Mechanistic Rationale
The combination of the electron-withdrawing chlorine and the lipophilic isopropyl group suggests high membrane permeability but potential metabolic liability (oxidation). In silico tools help predict if the molecule acts as a pan-assay interference compound (PAINS) or a specific enzyme inhibitor.
Step-by-Step Workflow
-
Structure Preparation:
-
Generate the SMILES string: CC(C)C1=C(C=CC(=C1)C=O)Cl
-
Energy minimize the 3D conformer using a force field (e.g., MMFF94).
-
-
Target Prediction:
-
Submit the structure to SwissTargetPrediction or SEA (Similarity Ensemble Approach) .
-
Focus Areas: Look for hits on Tyrosinase , Acetylcholinesterase (AChE) , and TRP channels (common targets for terpene aldehydes).
-
-
Toxicity Profiling:
-
Use ProTox-II to estimate LD50 and organ toxicity.
-
Critical Check: Assess for skin sensitization alerts (aldehydes are frequent sensitizers).
-
Experimental Bioactivity Screening
This section details the self-validating protocols for establishing the baseline activity of the compound.
Workflow Visualization
The following diagram outlines the critical path from compound acquisition to lead identification.
Caption: Operational workflow for the bioactivity assessment of 4-Chloro-3-isopropylbenzaldehyde, including optional derivatization pathways.
Protocol 2: Antimicrobial Susceptibility (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard pathogens (S. aureus, E. coli, C. albicans).
Methodology (Self-Validating):
-
Stock Preparation: Dissolve 4-Chloro-3-isopropylbenzaldehyde in 100% DMSO to a concentration of 10 mg/mL.
-
Validation: Ensure the solution is clear. If turbid, sonicate.
-
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL) and dilute 1:100 in Mueller-Hinton Broth. -
Plate Setup:
-
Use a 96-well flat-bottom plate.
-
Add 100 µL of broth to all wells.
-
Perform serial 2-fold dilutions of the compound (Range: 512 µg/mL to 1 µg/mL).
-
Control 1 (Negative): DMSO vehicle control (max 1% final concentration).
-
Control 2 (Positive): Ciprofloxacin or Fluconazole.
-
-
Incubation: 37°C for 24 hours.
-
Readout: Add 20 µL of Resazurin dye (0.015%). Incubate for 1-2 hours.
-
Result: Blue = No Growth (Inhibition); Pink = Growth.
-
Interpretation: The MIC is the lowest concentration remaining blue.
-
Protocol 3: Cytotoxicity Screening (MTT Assay)
Objective: Assess general toxicity to mammalian cells (e.g., HEK293 or NIH/3T3) to calculate the Selectivity Index (SI).
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Treat with graded concentrations (1–100 µM) of the aldehyde for 48h.
-
Assay:
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with DMSO.
-
-
Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.
-
Causality: If IC50 < 10 µM, the compound is cytotoxic. If IC50 > 50 µM and MIC < 10 µg/mL, the compound has high therapeutic potential (High SI).
-
Synthetic Derivatization Strategy
The aldehyde group is a reactive "handle." The most high-value application of this molecule is often as a precursor for Schiff Bases or Thiosemicarbazones , which frequently exhibit superior metal-chelating and biological properties compared to the free aldehyde.
Reaction Pathway
Caption: Mechanism for converting the aldehyde into stable, bioactive Schiff base ligands.
Synthesis Protocol:
-
Mix: Equimolar amounts of 4-Chloro-3-isopropylbenzaldehyde and a substituted amine (e.g., 4-aminophenol or thiosemicarbazide) in absolute ethanol.
-
Catalyze: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat at 70-80°C for 3-6 hours. Monitor by TLC (disappearance of the aldehyde spot).
-
Isolate: Cool to precipitate the Schiff base. Filter and recrystallize from ethanol.
References
-
PubChem. (n.d.). 4-Chloro-3-isopropylbenzaldehyde (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Morshedi, D., et al. (2015). Cuminaldehyde as the Major Component of Cuminum cyminum, a Natural Aldehyde with Inhibitory Effect on Alpha-Synuclein Fibrillation and Cytotoxicity. Journal of Food Science. Retrieved from [Link]
-
SwissInstitute of Bioinformatics. (2023). SwissTargetPrediction: A web server for target prediction of bioactive small molecules. Retrieved from [Link]
-
Rosaline Ezhilarasi, J., & Jaya Santhi, R. (2014).[1] Synthesis, Characterization, and Biological Applications of 4-Isopropyl Benzaldehyde Semicarbazones. International Journal of Advanced Research. Retrieved from [Link]
Sources
4-Chloro-3-isopropylbenzaldehyde structural alerts and reactivity
An In-Depth Technical Guide to 4-Chloro-3-isopropylbenzaldehyde: Synthesis, Reactivity, and Experimental Considerations
Authored for Drug Development Professionals, Researchers, and Scientists
4-Chloro-3-isopropylbenzaldehyde is a substituted aromatic aldehyde of increasing interest in synthetic chemistry, serving as a versatile intermediate in the construction of more complex molecular architectures, particularly in the agrochemical and pharmaceutical sectors. Its unique substitution pattern—an activating, ortho-para directing isopropyl group and a deactivating, ortho-para directing chloro group—presents a nuanced reactivity profile. This guide provides a comprehensive analysis of its synthesis, structural characteristics, key chemical transformations, and potential toxicological alerts. We delve into the causality behind experimental choices for its synthesis and derivatization, offering field-proven insights and detailed, self-validating protocols for its core reactions.
Physicochemical and Structural Profile
4-Chloro-3-isopropylbenzaldehyde, with the IUPAC name 4-chloro-3-(propan-2-yl)benzaldehyde, is a crystalline solid at standard conditions.[1] Its molecular structure dictates its reactivity, with the aldehyde functionality being the primary site for nucleophilic attack and condensation reactions, while the aromatic ring is subject to electrophilic substitution, guided by the existing substituents.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO | PubChem[1] |
| Molecular Weight | 182.64 g/mol | PubChem[1] |
| CAS Number | 1289158-75-3 | PubChem[1] |
| Appearance | White Crystalline Solid / Colorless Oil | Inferred from related benzaldehydes[2] |
| Boiling Point | ~235 °C (estimated) | Inferred from 4-isopropylbenzaldehyde[3] |
| SMILES | CC(C)C1=C(C=CC(=C1)C=O)Cl | PubChem[1] |
Synthesis Pathway: A Mechanistic Approach
The synthesis of 4-Chloro-3-isopropylbenzaldehyde is not commonly detailed in standard literature, but a logical and efficient route can be designed starting from cumene (isopropylbenzene). The most effective strategy involves a Friedel-Crafts acylation followed by a reduction, or a direct formylation reaction. We will focus on a two-step approach involving chlorination and subsequent formylation.
Step 1: Electrophilic Chlorination of Cumene
The isopropyl group is an activating, ortho-para director. To achieve the desired 4-chloro-2-isopropyl intermediate, direct chlorination of cumene would yield a mixture of ortho and para products. A more controlled approach starts with 2-isopropylaniline, which can be chlorinated and then converted to the target through a Sandmeyer reaction, although this is a multi-step process. A more direct industrial method would be the chlorination of cumene under conditions that favor the para-isomer, followed by separation.
Step 2: Formylation of 1-Chloro-2-isopropylbenzene
With the chlorinated precursor in hand, the aldehyde group can be introduced. The Gattermann-Koch reaction or the Vilsmeier-Haack reaction are standard methods for formylating aromatic rings.
-
Rationale for Method Choice: The Vilsmeier-Haack reaction (using a phosphoryl chloride/dimethylformamide (DMF) complex) is often preferred for its milder conditions compared to the Gattermann-Koch reaction, which uses high pressures of carbon monoxide and HCl with a copper(I) chloride/aluminium chloride catalyst.
Caption: Plausible two-step synthesis of 4-Chloro-3-isopropylbenzaldehyde from cumene.
Structural Analysis and Spectroscopic Signature
Confirming the structure of 4-Chloro-3-isopropylbenzaldehyde relies on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy:
-
Aldehyde Proton (CHO): A sharp singlet is expected far downfield, typically between δ 9.8-10.1 ppm.
-
Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets between δ 7.5-7.9 ppm, due to their unique electronic environments and coupling.
-
Isopropyl Group: A septet for the methine proton (CH) will be observed around δ 3.0-3.4 ppm, coupled to the six methyl protons. The two methyl groups (CH₃) will appear as a doublet around δ 1.2-1.4 ppm.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: The aldehyde carbon will have a characteristic signal in the range of δ 190-195 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the chloro, isopropyl, and aldehyde substituents.
-
Isopropyl Carbons: Signals for the methine and methyl carbons will appear in the aliphatic region (δ 20-35 ppm).
-
-
Infrared (IR) Spectroscopy:
-
A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde will be prominent around 1690-1710 cm⁻¹.
-
C-H stretching vibrations for the aromatic ring and the aldehyde proton will appear around 2850-3100 cm⁻¹.
-
The C-Cl stretch will be visible in the fingerprint region, typically between 600-800 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a molecular ion peak (M⁺) at m/z 182.[1]
-
A characteristic (M+2)⁺ peak at m/z 184 will also be present with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).
-
Core Reactivity and Structural Alerts
The reactivity of 4-Chloro-3-isopropylbenzaldehyde is dominated by the aldehyde group and the substituted aromatic ring.
Reactivity of the Aldehyde Group
The aldehyde is a potent electrophile and a key handle for molecular elaboration.
Caption: Key reaction pathways for the aldehyde group of the title compound.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 4-chloro-3-isopropylbenzoic acid. Common oxidizing agents include potassium permanganate (KMnO₄) or chromic acid. Phase transfer catalysis can be employed to facilitate this oxidation in biphasic systems.[4][5]
-
Reduction: Selective reduction of the aldehyde to 4-chloro-3-isopropylbenzyl alcohol is typically achieved using mild reducing agents like sodium borohydride (NaBH₄) to avoid reduction of the aromatic ring. Catalytic hydrogenation (H₂/Pd) is also effective.
-
Condensation Reactions: As an aldehyde lacking α-hydrogens, it is an excellent substrate for crossed-aldol or Claisen-Schmidt condensation reactions with enolizable ketones or esters.[6][7][8] This reaction is fundamental for forming new carbon-carbon bonds. For instance, reaction with a ketone like acetophenone in the presence of a base (e.g., NaOH) will yield an α,β-unsaturated ketone.
Reactivity of the Aromatic Ring
Further electrophilic aromatic substitution (EAS) is possible, though the ring is moderately deactivated by the chloro and aldehyde groups. The directing effects are:
-
Isopropyl Group: Activating, ortho-para directing.
-
Chloro Group: Deactivating, ortho-para directing.
-
Aldehyde Group: Strongly deactivating, meta directing.
The positions ortho to the isopropyl group (C2 and C5) are the most likely sites for further substitution, with the C5 position being sterically more accessible.
Structural Alerts for Toxicity
-
Aldehyde Functionality: Aldehydes are reactive electrophiles that can potentially react with biological nucleophiles like proteins and DNA. This reactivity is a common structural alert.
-
Chlorinated Aromatic Ring: Halogenated aromatic compounds can sometimes be associated with persistence in the environment and potential for bioaccumulation. However, this specific compound is not listed as a persistent, bioaccumulative, and toxic (PBT) substance.[9]
-
Hazard Profile: Based on safety data for structurally related compounds like 4-chlorobenzaldehyde, this compound should be handled as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[2][9] Proper personal protective equipment (PPE) is mandatory.[9]
Experimental Protocols
The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and scale.
Protocol 1: Oxidation to 4-Chloro-3-isopropylbenzoic Acid
-
Principle: This protocol uses potassium permanganate in a basic aqueous solution to oxidize the aldehyde to a carboxylate salt, which is then protonated to yield the carboxylic acid.
-
Methodology:
-
Dissolve 4-Chloro-3-isopropylbenzaldehyde (1.0 eq) in a suitable solvent like acetone or t-butanol.
-
Prepare a solution of potassium permanganate (KMnO₄, ~1.5 eq) in water containing sodium hydroxide (NaOH, 1.1 eq).
-
Slowly add the KMnO₄ solution to the aldehyde solution at 0-5 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until a brown precipitate of manganese dioxide (MnO₂) forms and TLC analysis shows complete consumption of the starting material.
-
Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color disappears.
-
Filter the mixture to remove MnO₂ and wash the solid with water.
-
Combine the aqueous filtrates and acidify with concentrated HCl to a pH of ~2.
-
The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Validation: The product's identity should be confirmed by melting point and IR spectroscopy (disappearance of the aldehyde C=O stretch around 1700 cm⁻¹ and appearance of a broad O-H stretch around 2500-3300 cm⁻¹ and a carboxylic acid C=O stretch around 1700-1725 cm⁻¹).
Protocol 2: Reductive Amination with Benzylamine
-
Principle: This two-step, one-pot procedure first forms an imine intermediate via condensation with a primary amine, which is then reduced in situ to a secondary amine using a mild reducing agent.
-
Methodology:
-
To a solution of 4-Chloro-3-isopropylbenzaldehyde (1.0 eq) in methanol, add benzylamine (1.05 eq).
-
Add a catalytic amount of acetic acid (e.g., 2-3 drops) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir at room temperature for an additional 3-4 hours or until the imine is fully consumed.
-
Quench the reaction by slowly adding water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
-
Validation: Successful reaction is confirmed by ¹H NMR (disappearance of the aldehyde proton at ~10 ppm and appearance of a new methylene (CH₂) signal) and mass spectrometry to confirm the expected molecular weight of the product.
Caption: Step-by-step workflow for the reductive amination protocol.
Safety and Handling
As a research chemical, a full toxicological profile for 4-Chloro-3-isopropylbenzaldehyde is not available. However, based on analogous structures, prudent safety measures are essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[9]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[9] The compound may be sensitive to air and light, so storage under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place is recommended.[2][9]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Solutions may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.
Conclusion
4-Chloro-3-isopropylbenzaldehyde is a valuable building block whose synthetic utility is rooted in the versatile reactivity of its aldehyde functional group and the specific substitution pattern on its aromatic core. Understanding its synthesis, spectroscopic fingerprints, and predictable reactivity in oxidation, reduction, and condensation reactions is crucial for its effective application in medicinal chemistry and materials science. While it carries structural alerts common to aldehydes and chlorinated aromatics, it can be handled safely with standard laboratory precautions. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this compound into their synthetic programs.
References
-
PubChem. (n.d.). 4-Chloro-3-isopropylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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CSIR NET LIFE SCIENCE COACHING. (2025, December 28). Best Reagent for Converting Benzene to Cumene. Retrieved from [Link]
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Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (n.d.). Google Patents.
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The Royal Society of Chemistry. (n.d.). Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis. Retrieved from [Link]
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Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
- Singh, P., et al. (2025, October 6). Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. Journal of the Iranian Chemical Society.
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NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Continuous flow oxidation of 4-isopropylbenzaldehyde to cumic acid.... Retrieved from [Link]
-
ARC Journals. (n.d.). Oxidative of Some Substituted Benzaldehydes by Isoquinolinium Bromochromate. Retrieved from [Link]
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NMPPDB. (n.d.). cuminaldehyde. Retrieved from [Link]
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YouTube. (2021, May 5). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]
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Wikipedia. (n.d.). Cuminaldehyde. Retrieved from [Link]
-
Patsnap Eureka. (2021, October 29). P-isopropylbenzaldehyde and preparation method for synthesizing P-isopropylbenzaldehyde from isopropylbenzene. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Chemoselective Benzylic Csp3-H Bond Oxidation Reactions Catalyzed by AgII(bipy)2S2O8 Complex. Retrieved from [Link]
-
International Journal of Chemical Studies. (2016, October 7). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. Retrieved from [Link]
-
NIST. (n.d.). 4-Chloro-3-nitrobenzaldehyde. NIST WebBook. Retrieved from [Link]
-
LabXchange. (2025, January 1). Organic Chemistry: Condensation Reactions. Retrieved from [Link]
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PubChem. (n.d.). Cuminaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2025, August 6). Catalytic Reaction of Para-Isopropylbenzaldehyde with Propionaldehyde over Solid Base Catalysts. Retrieved from [Link]
-
mzCloud. (2016, October 11). Cuminaldehyde. Retrieved from [Link]
-
PubMed. (2021, December 15). Condensation derivatives of 4-isopropylbenzaldehyde with acetophenone from the red alga Laurencia tristicha. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 136-138 Research Article Oxidation of Benzaldehyde and Substituted. Retrieved from [Link]
-
Mirante. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]
-
ScienceDirect. (2023, April 21). RIFM fragrance ingredient safety assessment, 4-hydroxybenzaldehyde, CAS registry number 123-08-0. Retrieved from [Link]
-
Chegg. (2013, March 21). This is an "Crossed Aldol Condensation Reaction.". Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-chloro-3-methylbenzaldehyde (C8H7ClO). Retrieved from [Link]
- Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes.
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Methodological & Application
Application Note: A Regioselective, Two-Step Synthesis of 4-Chloro-3-isopropylbenzaldehyde from Cumene
Abstract: This technical guide provides a detailed, two-step protocol for the synthesis of 4-Chloro-3-isopropylbenzaldehyde, a valuable benzaldehyde derivative for pharmaceutical and materials science research. The synthesis commences with the formylation of cumene (isopropylbenzene) via the Gattermann-Koch reaction to yield the intermediate, 4-isopropylbenzaldehyde. Subsequent electrophilic chlorination of this intermediate is directed by the existing substituents to regioselectively produce the desired 4-Chloro-3-isopropylbenzaldehyde. This document offers in-depth mechanistic explanations, step-by-step experimental procedures, and critical safety considerations intended for researchers and professionals in drug development and chemical synthesis.
Strategic Overview & Rationale
The synthesis of 4-Chloro-3-isopropylbenzaldehyde from cumene necessitates the introduction of two functional groups onto the aromatic ring: a formyl group (-CHO) and a chlorine atom (-Cl). The order of these introductions is critical to achieving the desired 1,2,4-trisubstituted pattern. Our strategy leverages the principles of electrophilic aromatic substitution (EAS) and the directing effects of substituents to ensure high regioselectivity.
Chosen Synthetic Pathway:
-
Step 1: Gattermann-Koch Formylation of Cumene. We first introduce the formyl group. The isopropyl substituent on cumene is an activating, ortho, para-directing group.[1][2] Due to the steric hindrance of the bulky isopropyl group, the formylation reaction preferentially occurs at the para position, yielding 4-isopropylbenzaldehyde (cuminaldehyde) as the major product.[3][4]
-
Step 2: Electrophilic Chlorination of 4-isopropylbenzaldehyde. The intermediate possesses two directing groups: the activating, ortho, para-directing isopropyl group and the deactivating, meta-directing aldehyde group.[5][6] These effects synergize to direct the incoming electrophile (Cl⁺) to the position that is ortho to the isopropyl group and meta to the aldehyde, thus selectively forming the target molecule.
This two-step approach is more efficient and selective than attempting to chlorinate cumene first, which would problematically yield a mixture of ortho and para isomers not conducive to forming the desired final product.
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of 4-Chloro-3-isopropylbenzaldehyde.
Part I: Formylation of Cumene
This step employs the Gattermann-Koch reaction, a classic method for introducing a formyl group onto an activated aromatic ring.[7][8]
Mechanistic Rationale
The reaction proceeds by generating a highly reactive formyl cation equivalent electrophile from carbon monoxide and hydrochloric acid, facilitated by a Lewis acid (AlCl₃) and a promoter (CuCl).[9][10][11]
-
Electrophile Generation: Carbon monoxide and HCl react in the presence of AlCl₃/CuCl to form a highly electrophilic species, often depicted as the formylium cation [HC≡O]⁺.[9]
-
Electrophilic Attack: The electron-rich π-system of the cumene ring attacks the formyl cation. This is the rate-determining step and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]
-
Rearomatization: A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the formyl group, restoring the aromaticity of the ring.
-
Product Liberation: The resulting aldehyde forms a complex with the AlCl₃ catalyst. An aqueous work-up is required to hydrolyze this complex and liberate the free 4-isopropylbenzaldehyde.[9]
Experimental Protocol: Synthesis of 4-isopropylbenzaldehyde
Safety: This procedure involves toxic (CO) and corrosive (HCl) gases, often under pressure, and a highly reactive Lewis acid (AlCl₃). It must be performed in a specialized high-pressure reactor within a well-ventilated fume hood by trained personnel.
Materials & Equipment:
-
High-pressure stainless-steel autoclave (e.g., Parr reactor) equipped with a gas inlet, pressure gauge, and mechanical stirrer.
-
Cumene (reagent grade)
-
Aluminum chloride (AlCl₃), anhydrous
-
Copper(I) chloride (CuCl), anhydrous
-
Carbon monoxide (CO) gas cylinder
-
Hydrogen chloride (HCl) gas cylinder
-
Crushed ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Vacuum distillation apparatus
Procedure:
-
Reactor Charging: In a dry environment, charge the autoclave with anhydrous aluminum chloride (1.2 eq) and copper(I) chloride (0.2 eq).
-
Seal the reactor and purge with dry nitrogen. Add cumene (1.0 eq) via a syringe or addition funnel.
-
Reaction Conditions: Cool the reactor to approximately 5°C. While stirring vigorously, introduce hydrogen chloride gas until the pressure reaches a designated level (e.g., 5-10 bar).[3]
-
Introduce carbon monoxide gas to the desired total pressure (e.g., 15-20 bar). The reaction is exothermic; maintain the internal temperature between 5-15°C using an external cooling bath.[3]
-
Continue stirring under pressure for 4-8 hours. Monitor the reaction progress by observing the cessation of CO uptake.
-
Work-up: Carefully vent the excess gases. The reaction mixture is then slowly and cautiously poured onto a large volume of crushed ice with vigorous stirring to quench the reaction and hydrolyze the aluminum chloride complex.[3]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield 4-isopropylbenzaldehyde as a colorless oil.
Part II: Electrophilic Chlorination
This step introduces a chlorine atom onto the 4-isopropylbenzaldehyde intermediate. The success of this step hinges on the directing effects of the substituents.
Mechanistic Rationale
The aldehyde group (-CHO) is a moderately deactivating group that directs incoming electrophiles to the meta position.[6] The isopropyl group (-CH(CH₃)₂) is a weakly activating group that directs to the ortho and para positions.[1]
-
Synergistic Directing: The para position is already occupied by the aldehyde. The two positions ortho to the isopropyl group are positions 3 and 5. The two positions meta to the aldehyde group are also positions 3 and 5.
-
Regioselectivity: The electrophilic attack of Cl⁺ (generated from Cl₂ and a Lewis acid like FeCl₃) will therefore be overwhelmingly directed to the 3- (or 5-) position, leading to the desired 4-Chloro-3-isopropylbenzaldehyde.
Experimental Protocol: Synthesis of 4-Chloro-3-isopropylbenzaldehyde
Safety: Chlorine gas is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood. The reaction can be exothermic and requires careful temperature control.
Materials & Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer, thermometer, and gas inlet/outlet.
-
4-isopropylbenzaldehyde
-
Iron(III) chloride (FeCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Chlorine (Cl₂) gas cylinder with a regulator and flowmeter
-
Ice-water bath
-
10% Sodium sulfite solution
-
Ethanol/water mixture for recrystallization
Procedure:
-
Setup: In an oven-dried, three-neck flask under a nitrogen atmosphere, dissolve 4-isopropylbenzaldehyde (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of anhydrous iron(III) chloride (approx. 0.05 eq).
-
Chlorination: Cool the stirred solution to 0-5°C using an ice-water bath. Bubble chlorine gas slowly through the solution. The rate of addition should be controlled to maintain the temperature below 10°C.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quenching: Stop the chlorine flow and purge the system with nitrogen to remove any excess Cl₂. Pour the reaction mixture into a beaker containing cold 10% sodium sulfite solution to destroy any remaining chlorine.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization.[12] Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals.[12][13]
-
Collect the crystals by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Quantitative Data Summary
| Parameter | Step 1: Formylation | Step 2: Chlorination |
| Starting Material | Cumene | 4-isopropylbenzaldehyde |
| Key Reagents | CO, HCl, AlCl₃, CuCl | Cl₂, FeCl₃ |
| Stoichiometry (vs. SM) | AlCl₃ (~1.2 eq) | FeCl₃ (~0.05 eq), Cl₂ (~1.1 eq) |
| Solvent | None (or inert solvent like DCM) | Dichloromethane (DCM) |
| Temperature | 5–15 °C[3] | 0–10 °C |
| Reaction Time | 4–8 hours | 1–3 hours (monitor by TLC) |
| Work-up | Aqueous Quench, Extraction | Reductive Quench, Extraction |
| Purification | Vacuum Distillation | Recrystallization |
| Expected Yield | 60–75%[3] | 80–90% |
| Final Product | 4-isopropylbenzaldehyde (Oil) | 4-Chloro-3-isopropylbenzaldehyde (Solid) |
References
- OrgoSolver. (n.d.). Aromatic Reactions: Gatterman-Koch Formylation.
- Pharmapproach. (n.d.). Gattermann-Koch Reaction.
- The Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
- Wikipedia. (2023).
- Thermo Fisher Scientific. (n.d.). Gattermann and Gattermann-Koch Formylation.
- Smolecule. (2023, August 16). Buy m-Chlorocumene | 7073-93-0.
- Filo. (2026, January 11). Chemical equations of gattermann koch formylation.
- Loudon, G. M. (n.d.). Chapter 18: Electrophilic Aromatic Substitution.
- Patsnap Eureka. (2021, October 29). P-isopropylbenzaldehyde and preparation method for synthesizing P-isopropylbenzaldehyde from isopropylbenzene.
- Sciencemadness.org. (2012, April 30). Synthesis of m-chlorocumene?
- National Center for Biotechnology Information. (n.d.). 4-Chloro-3-isopropylbenzaldehyde.
- Purechemistry. (2023, April 9). Aromatic formylation reaction.
- Wikipedia. (2024). Friedel–Crafts reaction. In Wikipedia.
- ChemicalBook. (n.d.). 3-CHLOROCYCLOHEXENE synthesis.
- Chem LibreTexts. (2023, January 15).
- Vaia. (n.d.). In the Gatterman-Koch reaction, a formyl group.
- MilliporeSigma. (n.d.). Friedel–Crafts Acylation.
- Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
- European Patent Office. (1985, March 13).
- ChemicalBook. (n.d.). Cuminaldehyde synthesis.
- Google Patents. (n.d.).
- BenchChem. (n.d.). Synthesis of 4-Chloro-3-nitrobenzaldehyde from 4-Chlorobenzaldehyde: An In-depth Technical Guide.
- Wiley Online Library. (2022, November 7). Rhodium‐Catalyzed Formylation of Unactivated Alkyl Chlorides to Aldehydes. Chemistry – A European Journal.
- MDPI. (n.d.). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light.
- The Royal Society of Chemistry. (2012).
- Wikipedia. (2023). Cuminaldehyde. In Wikipedia.
- National Center for Biotechnology Information. (n.d.). Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals. PubMed Central.
- Ashenhurst, J. (2018, May 17). EAS Reactions (3)
- Chem LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Physics Department & Chemistry Department. (2023, July 4).
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- Organic Chemistry Portal. (n.d.).
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- Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
- National Institute of Standards and Technology. (n.d.). 3-Isopropylbenzaldehyde. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). 4-Chloro-3-nitrobenzaldehyde. NIST WebBook.
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Application Note: Strategic Synthesis of ALDH1A3 Inhibitors Using 4-Chloro-3-isopropylbenzaldehyde
This Application Note is structured to guide medicinal chemists and drug discovery scientists through the strategic utilization of 4-Chloro-3-isopropylbenzaldehyde as a pharmacophoric building block for ALDH1A3 inhibitors.
Executive Summary & Strategic Rationale
Aldehyde Dehydrogenase 1A3 (ALDH1A3) is a critical metabolic regulator in cancer stem cells (CSCs), particularly in mesenchymal glioblastoma (GBM) and triple-negative breast cancer. While pan-ALDH inhibitors like DEAB (4-diethylaminobenzaldehyde) exist, their lack of specificity leads to off-target toxicity.
This guide details the protocol for utilizing 4-Chloro-3-isopropylbenzaldehyde (CAS: N/A for specific custom analog, structurally related to CAS 2918970-01-9 derivatives) as a key intermediate.
Why this Building Block?
-
Lipophilic Targeting: The 3-isopropyl group provides significant steric bulk and lipophilicity, designed to occupy the large hydrophobic substrate-binding pocket of ALDH1A3, which naturally accommodates retinals.
-
Halogen Bonding: The 4-chloro substituent offers potential for halogen bonding with backbone carbonyls in the active site, a strategy proven to enhance potency in recent crystallographic studies of ALDH inhibitors.
-
Scaffold Versatility: This aldehyde is the electrophilic "warhead" for two primary synthetic routes: Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions and Reductive Aminations .
Biological Context & Mechanism of Action[1]
ALDH1A3 catalyzes the oxidation of retinal to retinoic acid (RA).[1][2] High ALDH1A3 activity correlates with chemoresistance and stemness. Inhibitors derived from benzaldehydes typically function by competing with the retinal substrate or covalently trapping the catalytic cysteine (Cys302).
Pathway Visualization
The following diagram illustrates the ALDH1A3 metabolic node and the intervention point of the synthesized inhibitor.
Caption: ALDH1A3 catalyzes the rate-limiting step in Retinoic Acid synthesis. The 4-Cl-3-iPr derivative blocks this step, preventing CSC gene transcription.
Synthesis Protocol: Imidazo[1,2-a]pyridine Scaffold[4][5][6]
The most robust application for 4-Chloro-3-isopropylbenzaldehyde in current literature contexts is the synthesis of Imidazo[1,2-a]pyridine inhibitors via the Groebke-Blackburn-Bienaymé (GBB) reaction. This scaffold mimics the adenine ring of the NAD+ cofactor or the retinoid chain, providing high affinity.
Materials Required[1][5][6][7][8][9][10][11]
-
Aldehyde: 4-Chloro-3-isopropylbenzaldehyde (1.0 eq)
-
Amine: 2-Amino-5-cyclopropylpyridine (1.0 eq) (Selected for enhanced potency per Gelardi et al.)
-
Isocyanide: tert-Butyl isocyanide (1.1 eq)
-
Catalyst: Scandium(III) triflate [Sc(OTf)3] (5 mol%) or Iodine (10 mol%)
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM) : MeOH (1:1)
Step-by-Step Methodology
-
Reagent Preparation: Dissolve 2-Amino-5-cyclopropylpyridine (1.0 mmol) and 4-Chloro-3-isopropylbenzaldehyde (1.0 mmol) in 3 mL of MeOH in a microwave-safe vial.
-
Expert Insight: Do not add the isocyanide yet. Allow the amine and aldehyde to pre-condense for 15 minutes to form the imine intermediate. This reduces side reactions.
-
-
Catalyst Addition: Add Sc(OTf)3 (0.05 mmol). Stir for 5 minutes at room temperature.
-
Cyclization: Add tert-Butyl isocyanide (1.1 mmol) dropwise. Seal the vial.
-
Condition A (Microwave - Preferred): Irradiate at 100°C for 20 minutes.
-
Condition B (Thermal): Reflux at 65°C for 12 hours.
-
-
Work-up: Concentrate the solvent under reduced pressure. Dilute the residue with EtOAc (20 mL) and wash with saturated NaHCO3 (2 x 10 mL) and brine (10 mL).
-
Purification: Purify via flash column chromatography (SiO2).
-
Eluent: Hexane:EtOAc gradient (from 90:10 to 60:40).
-
Target: The product is typically a solid. The 4-chloro-3-isopropyl phenyl ring will be at the C-2 position of the imidazo[1,2-a]pyridine core.
-
Synthetic Workflow Diagram
Caption: One-pot Groebke-Blackburn-Bienaymé synthesis workflow for generating the ALDH1A3 inhibitor library.
Analytical Validation & QC
Before biological testing, the synthesized chemical entity (NCE) must pass strict QC to ensure the "4-chloro-3-isopropyl" moiety is intact, as dehalogenation can occur under harsh conditions.
| Technique | Expected Signal / Criteria | Purpose |
| 1H NMR (DMSO-d6) | δ 10.0 ppm (Aldehyde) should be ABSENT . Look for Isopropyl Septet (~3.0 ppm) and Doublet (~1.2 ppm). Aromatic signals for the 4-Cl-3-iPr ring should integrate to 3 protons. | Confirm core formation and loss of aldehyde. |
| 13C NMR | Distinct peaks for the C-Cl carbon (~135 ppm) and Isopropyl methine/methyls. | Verify carbon skeleton.[3] |
| HRMS (ESI+) | [M+H]+ matching exact mass. Look for Chlorine Isotope Pattern (3:1 ratio of M : M+2). | Confirm elemental composition. |
| Purity (HPLC) | >95% area under curve (254 nm). | Required for IC50 validity. |
Biological Evaluation Protocol (Aldefluor & Enzymatic)
Once synthesized, the inhibitor must be validated against ALDH1A3.
A. Recombinant Enzyme Assay (In Vitro)
This assay measures the conversion of Propionaldehyde to Propionic acid using NAD+ reduction as a readout (340 nm).
-
Buffer: 50 mM HEPES (pH 7.4), 1 mM EDTA, 1 mM DTT.
-
Enzyme: Recombinant Human ALDH1A3 (20 nM final).
-
Substrate: Propionaldehyde (500 µM) + NAD+ (500 µM).
-
Inhibitor: Dissolve synthesized compound in DMSO. Test at 0.1, 1, 10, and 100 µM.
-
Procedure:
-
Incubate Enzyme + Inhibitor for 10 min at 25°C.
-
Add Substrate/NAD+ mix to initiate.
-
Monitor Absorbance (340 nm) for 10 min.
-
Control: DEAB (10 µM) as a positive control.
-
B. Cellular Selectivity (Aldefluor Assay)
To prove the "4-chloro-3-isopropyl" motif confers selectivity over ALDH1A1:
-
Cell Lines: Use A549 (ALDH1A1 high) and LN-229 or Mesenchymal GBM lines (ALDH1A3 high).
-
Staining: Treat cells with the synthesized inhibitor (1-10 µM) for 30 min.
-
Substrate: Add BODIPY-aminoacetaldehyde (BAAA).
-
FACS Analysis: Measure fluorescence in the FITC channel.
-
Success Metric: Significant shift in fluorescence in GBM cells (ALDH1A3) but minimal shift in A549 (ALDH1A1) indicates isoform selectivity driven by the isopropyl steric clash in the smaller ALDH1A1 pocket.
-
References
-
Ibrahim, S., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.[4] Molecules, 26(19), 5770.[5][6] Link
-
Gelardi, E. L. M., et al. (2021). Imidazo[1,2-a]pyridines as a Potent Scaffold for the Inhibition of ALDH1A Family: Design, Synthesis, and Biological Evaluation.[7] Journal of Medicinal Chemistry.[8] (Contextual grounding for Imidazo-pyridine scaffolds). Link
-
Li, Y., et al. (2021). A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells. Communications Biology, 4, 1120. (Reference for MCI-INI-3 and hydrophobic pocket modeling). Link
-
Morgan, C. A., & Hurley, T. D. (2015). Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors. Journal of Medicinal Chemistry, 58(4), 1964–1975. (Structural basis for selectivity).[5][6][9] Link
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- 1. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
preparation of Schiff base derivatives from 4-Chloro-3-isopropylbenzaldehyde
Application Note: High-Purity Synthesis of Schiff Base Derivatives from 4-Chloro-3-isopropylbenzaldehyde
Executive Summary & Scientific Rationale
This application note details the optimized protocol for synthesizing Schiff base (azomethine) derivatives utilizing 4-Chloro-3-isopropylbenzaldehyde as the electrophilic core.
Why this Scaffold? In medicinal chemistry, the "Privileged Structure" concept suggests that certain molecular frameworks are capable of providing ligands for diverse receptors. The 4-Chloro-3-isopropylbenzaldehyde moiety offers a unique Structure-Activity Relationship (SAR) profile:
-
3-Isopropyl Group: Introduces significant lipophilicity and steric bulk, enhancing membrane permeability and potentially locking the conformation of the resulting ligand in the active site of enzymes (e.g., cholinesterases or bacterial DNA gyrase).
-
4-Chloro Substituent: Provides a handle for halogen bonding and metabolic stability (blocking para-oxidation), while exerting an electron-withdrawing inductive effect that modulates the electrophilicity of the imine bond.
This protocol is designed for researchers building libraries of antibacterial, antifungal, or anticancer agents. It prioritizes reproducibility , yield maximization , and green chemistry principles .
Chemical Basis & Reaction Mechanism
The formation of the Schiff base is a reversible, acid-catalyzed condensation reaction between the carbonyl carbon of the aldehyde and the nucleophilic nitrogen of a primary amine.[1][2]
The Mechanism:
-
Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon.
-
Proton Transfer: Formation of an unstable carbinolamine intermediate.[1]
-
Acid Catalysis: Protonation of the carbinolamine hydroxyl group turns it into a good leaving group (water).
-
Elimination: Loss of water drives the formation of the C=N double bond (Imine).[3]
Critical Control Point: Since the reaction is reversible, removing water (via Dean-Stark trap or molecular sieves) or using a solvent where the product precipitates (driving equilibrium to the right) is essential.
Figure 1: Step-wise mechanism of acid-catalyzed Schiff base formation.
Experimental Protocol
Materials & Equipment
-
Precursor: 4-Chloro-3-isopropylbenzaldehyde (Purity >97%).
-
Amine Partners: Substituted anilines (e.g., 4-nitroaniline, 4-methoxyaniline) or aliphatic amines.
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (GAA).[4]
-
Setup: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Heating Mantle.
General Procedure (Standard Reflux)
This protocol is scaled for 10 mmol . Adjust linearly for other scales.
Step 1: Preparation of Reactants
-
Weigh 1.82 g (10 mmol) of 4-Chloro-3-isopropylbenzaldehyde.
-
Weigh 10 mmol of the chosen primary amine (1.0 equivalent).[4]
-
Dissolve the aldehyde in 20 mL of absolute ethanol in the RBF.
-
Dissolve the amine in 10 mL of absolute ethanol (mild warming may be required).
Step 2: Reaction Initiation
-
Add the amine solution dropwise to the aldehyde solution under stirring.
-
Add 2-4 drops of Glacial Acetic Acid.
-
Expert Insight: Do not add excess acid. A pH < 3 will protonate the amine, rendering it non-nucleophilic and killing the reaction. Aim for pH 4-5.
-
Step 3: Reflux & Monitoring
-
Heat the mixture to reflux (approx. 78°C for ethanol).
-
Maintain reflux for 3–6 hours .
-
Monitor: Use Thin Layer Chromatography (TLC).[4][5]
-
Mobile Phase: Hexane:Ethyl Acetate (7:3 or 8:2).
-
Visualization: UV lamp (254 nm). Look for the disappearance of the aldehyde spot (Rf ~0.6-0.8) and appearance of a new product spot.
-
Step 4: Isolation & Purification
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water with vigorous stirring. The Schiff base should precipitate as a solid.
-
Filtration: Filter the solid using a Buchner funnel/vacuum pump.
-
Washing: Wash with cold water (2x) and a small amount of cold ethanol (1x) to remove unreacted aldehyde/amine.
-
Recrystallization: Recrystallize from hot Ethanol or an Ethanol/Water mixture to obtain analytical purity.
-
Drying: Dry in a vacuum desiccator over CaCl₂.
Green Chemistry Alternative (Grinding Method)
For researchers seeking solvent-free methods:
-
Mix 10 mmol aldehyde and 10 mmol amine in a mortar.
-
Add 2 drops of acetic acid.
-
Grind vigorously with a pestle for 10–20 minutes.
-
The mixture will turn into a paste/solid. Wash with water and recrystallize as above.[6]
Characterization Guide
To validate the structure, you must confirm the formation of the imine bond and the integrity of the 4-chloro-3-isopropyl moiety.
| Technique | Diagnostic Signal | Interpretation |
| FT-IR | 1615 – 1635 cm⁻¹ | C=N Stretching (Strong). Absence of this band indicates failure. |
| FT-IR | ~1700 cm⁻¹ | C=O Stretching. This peak should be absent in the pure product. |
| ¹H NMR | δ 8.3 – 8.8 ppm (s, 1H) | Azomethine Proton (-CH=N-). The definitive proof of Schiff base formation. |
| ¹H NMR | δ 1.2 ppm (d, 6H) | Isopropyl Methyls (-CH(CH ₃)₂). Confirms the scaffold integrity. |
| ¹H NMR | δ 3.3 ppm (m, 1H) | Isopropyl Methine (-CH (CH₃)₂). |
| ¹³C NMR | δ 158 – 164 ppm | Azomethine Carbon (-C=N-). |
Troubleshooting & Optimization (Expertise)
Problem 1: No precipitate forms upon cooling.
-
Cause: The product is too soluble in ethanol or an "oil" formed.
-
Solution: Evaporate 50% of the solvent using a rotary evaporator. If an oil forms, scratch the side of the flask with a glass rod to induce nucleation, or leave in the fridge overnight.
Problem 2: Low Yield.
-
Cause: Reversibility of the reaction (hydrolysis).[1]
-
Solution: Use a Dean-Stark trap to physically remove water during reflux (requires Toluene/Benzene as solvent, though less green). Alternatively, add anhydrous MgSO₄ to the reaction mixture (filter before isolation).
Problem 3: Product is colored but impure (multiple TLC spots).
-
Cause: Oxidation of the amine or incomplete reaction.
-
Solution: Recrystallize immediately. If the amine is prone to oxidation (e.g., phenylenediamines), perform the reaction under Nitrogen/Argon atmosphere.
Workflow Diagram
Figure 2: Decision tree and experimental workflow for Schiff base synthesis.
References
-
BenchChem. (2025).[4] Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Acetylpiperidine-4-carbohydrazide. Retrieved from
-
ACS Omega. (2023).[5] Design and Bio Evaluation of Schiff Base and Their Metal Complexes: A Green Route to Potential Anticancer Agents. Retrieved from
-
Chemistry Steps. (2020).[9] Imines from Aldehydes and Ketones with Primary Amines: Mechanism and Conditions. Retrieved from
-
PubChem. (2023).[10] 4-Chloro-3-isopropylbenzaldehyde Compound Summary. Retrieved from
-
International Journal of Pharmaceutical Sciences and Research. (2016). Natural Acid Catalysed Synthesis of Schiff's Bases. Retrieved from
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. eresearchco.com [eresearchco.com]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Chloro-3-isopropylbenzaldehyde | C10H11ClO | CID 22259683 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Application of 4-Chloro-3-isopropylbenzaldehyde in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
This document provides a detailed exploration of the applications of 4-Chloro-3-isopropylbenzaldehyde in the field of medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple overview to offer in-depth technical insights and actionable protocols. We will delve into the synthetic utility of this versatile building block, its potential in generating novel therapeutic agents, and the underlying chemical principles that make it a valuable tool in the design of new pharmaceuticals.
Introduction: Unpacking the Potential of a Substituted Benzaldehyde
4-Chloro-3-isopropylbenzaldehyde is a substituted aromatic aldehyde with the molecular formula C₁₀H₁₁ClO. The strategic placement of a chloro group at the 4-position and an isopropyl group at the 3-position of the benzaldehyde ring imparts a unique combination of steric and electronic properties. These features make it a valuable precursor for a variety of complex organic molecules with potential therapeutic applications.
The chloro substituent, an electron-withdrawing group, can influence the reactivity of the aldehyde and the overall electronic properties of the molecule. In a medicinal chemistry context, the presence of a chlorine atom can enhance metabolic stability, improve membrane permeability, and provide a key interaction point for binding to biological targets.[1] The isopropyl group, a bulky and lipophilic moiety, can significantly impact the compound's solubility and its ability to fit into hydrophobic pockets of target proteins. This strategic combination of substituents makes 4-Chloro-3-isopropylbenzaldehyde an attractive starting material for the synthesis of novel drug candidates.
Table 1: Physicochemical Properties of 4-Chloro-3-isopropylbenzaldehyde
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO | PubChem[2] |
| Molecular Weight | 182.64 g/mol | PubChem[2] |
| IUPAC Name | 4-chloro-3-(propan-2-yl)benzaldehyde | PubChem[2] |
| CAS Number | 1289158-75-3 | PubChem[2] |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Solubility | Expected to be soluble in organic solvents | N/A |
Core Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds
While direct applications of 4-Chloro-3-isopropylbenzaldehyde in marketed drugs are not extensively documented, its utility as a chemical intermediate is evident from the broader class of substituted benzaldehydes. These compounds are pivotal in the synthesis of a wide range of bioactive molecules.
Synthesis of Schiff Bases: Versatile Pharmacophores
The reaction of aldehydes with primary amines to form Schiff bases (imines) is a fundamental transformation in organic chemistry with significant implications for medicinal chemistry. Schiff bases derived from substituted benzaldehydes are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3] The resulting imine bond is often crucial for biological activity, and the substituents on the aromatic ring play a key role in modulating the potency and selectivity of the compounds.
The general synthetic route to Schiff bases from 4-Chloro-3-isopropylbenzaldehyde is depicted below:
Caption: General workflow for the synthesis of Schiff base derivatives.
Precursor to Bioactive Heterocyclic Compounds
Substituted benzaldehydes are indispensable building blocks in the synthesis of a vast array of heterocyclic compounds that form the core of many pharmaceuticals.[4] Heterocycles are integral to drug design due to their ability to engage in a multitude of interactions with biological macromolecules.
One prominent example is the synthesis of benzimidazoles. The condensation of an o-phenylenediamine with a substituted benzaldehyde is a common and efficient method for preparing 2-substituted benzimidazoles.[5] This class of compounds is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of activities including antiviral, anticancer, and antihypertensive properties.
The hypothetical synthesis of a benzimidazole derivative from 4-Chloro-3-isopropylbenzaldehyde is outlined in the following workflow:
Caption: Synthetic pathway to 2-substituted benzimidazoles.
Building Block for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[6] Small molecule kinase inhibitors have revolutionized the treatment of various cancers. The synthesis of these inhibitors often involves the use of substituted aromatic aldehydes as key intermediates to construct the core heterocyclic scaffolds that bind to the ATP-binding site of the kinase.[7][] The substituents on the benzaldehyde ring are critical for achieving high potency and selectivity.
While a specific kinase inhibitor derived from 4-Chloro-3-isopropylbenzaldehyde is not yet reported, its structural features make it a promising candidate for incorporation into known kinase inhibitor scaffolds. The chloro and isopropyl groups can be strategically employed to occupy specific pockets within the kinase active site, potentially leading to the development of novel and potent inhibitors.
Experimental Protocols
The following protocols are provided as representative examples of how 4-Chloro-3-isopropylbenzaldehyde can be utilized in synthetic medicinal chemistry. These are general procedures and may require optimization for specific substrates and desired products.
General Protocol for the Synthesis of a Schiff Base Derivative
Objective: To synthesize a Schiff base from 4-Chloro-3-isopropylbenzaldehyde and a primary amine.
Materials:
-
4-Chloro-3-isopropylbenzaldehyde (1.0 eq)
-
Substituted primary amine (1.0 - 1.2 eq)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of 4-Chloro-3-isopropylbenzaldehyde (1.0 eq) in ethanol, add the substituted primary amine (1.0 - 1.2 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to afford the desired Schiff base.
General Protocol for the Synthesis of a 2-Substituted Benzimidazole Derivative
Objective: To synthesize a benzimidazole derivative from 4-Chloro-3-isopropylbenzaldehyde and o-phenylenediamine.
Materials:
-
4-Chloro-3-isopropylbenzaldehyde (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Sodium metabisulfite (or another suitable oxidizing agent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve 4-Chloro-3-isopropylbenzaldehyde (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol or DMF.
-
Add sodium metabisulfite (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 2-(4-chloro-3-isopropylphenyl)-1H-benzo[d]imidazole.
Future Perspectives and Conclusion
4-Chloro-3-isopropylbenzaldehyde represents a versatile and strategically valuable building block in medicinal chemistry. Its unique substitution pattern offers a platform for the synthesis of a diverse range of compounds with the potential for significant biological activity. While its direct application in approved drugs is yet to be established, the proven success of similarly substituted benzaldehydes in generating potent and selective therapeutic agents underscores the immense potential of this compound.
Future research efforts should focus on the systematic exploration of derivatives of 4-Chloro-3-isopropylbenzaldehyde. The synthesis and screening of libraries of Schiff bases, benzimidazoles, and other heterocyclic compounds derived from this starting material could lead to the discovery of novel hits and leads for a variety of diseases. In particular, its incorporation into known kinase inhibitor scaffolds warrants further investigation. The continued exploration of such versatile chemical intermediates will undoubtedly fuel the engine of drug discovery and contribute to the development of the next generation of medicines.
References
- Dou, D. et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Google Patents. (n.d.). Compositions containing aromatic aldehydes and their use in treatments.
-
PubChem. (n.d.). Drug development and manufacturing - Patent US-9157875-B2. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-isopropylbenzaldehyde. Retrieved from [Link]
- A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. (2025, September 22).
- Synthesis, Characterization, And Biological Applications Of 4-isopropyl Benzaldehyde Semi And Thiosemi Carbazones And Their Mn(ii) And Fe(iii) Metal Complexes. (2014, August 31).
- Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth. (n.d.). University of Basel.
-
Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]
- Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. (2025, September 22).
- Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022, April 18). ScienceScholar.
- Singh, R. et al. (2025).
- Google Patents. (n.d.). Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
- Google Patents. (n.d.). Process for preparing 4-isopropylcyclohexylmethanol.
- Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2020, October 8). Journal of Medicinal Chemistry.
- SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. (n.d.). Journal of Faculty of Pharmacy of Ankara University.
- Singh, R. et al. (2025).
- RSC Medicinal Chemistry. (2025, March 11). Cardiff University.
- The selectivity of protein kinase inhibitors: a further upd
- Google Patents. (n.d.). Pharmaceutical compositions of 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide.
-
PubChem. (n.d.). Cuminaldehyde. Retrieved from [Link]
Sources
- 1. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]
- 2. 4-Chloro-3-isopropylbenzaldehyde | C10H11ClO | CID 22259683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijisrt.com [ijisrt.com]
- 5. Synthesis, Characterization, And Biological Applications Of 4-isopropyl Benzaldehyde Semi And Thiosemi Carbazones And Their Mn(ii) And Fe(iii) Metal Complexes [journalijar.com]
- 6. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Protocol: Purification of 4-Chloro-3-isopropylbenzaldehyde via Silica Gel Column Chromatography
Abstract & Scope
This application note details the purification of 4-Chloro-3-isopropylbenzaldehyde (CAS: 1289158-75-3), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the susceptibility of the aldehyde moiety to air oxidation (forming the corresponding benzoic acid) and the lipophilic nature of the isopropyl and chloro substituents, standard purification protocols require modification. This guide prioritizes silica gel flash chromatography while integrating an optional bisulfite adduct purification step for high-purity requirements (>98%).
Compound Profile & Properties
Understanding the physicochemical nature of the target is prerequisite to separation.
| Property | Data / Characteristic | Implication for Chromatography |
| Structure | Benzaldehyde core, -Cl (pos 4), -iPr (pos 3) | Moderate polarity; highly lipophilic due to -Cl and -iPr groups. |
| Molecular Weight | ~182.65 g/mol | Small molecule; fast diffusion in mobile phase. |
| Boiling Point | >230°C (est.)[1][2] | High boiling point; solvent removal requires vacuum. |
| Stability | Air-sensitive (Aldehyde | Critical: Avoid prolonged exposure to silica (acidic) and air. |
| Solubility | Soluble in Hexane, DCM, EtOAc, Toluene | Allows for diverse mobile phase selection. |
Pre-Purification Strategy: The "Bisulfite" Decision
Before committing to column chromatography, assess the crude purity. If the primary impurity is non-aldehyde isomers or starting materials, a chemical purification step using sodium bisulfite is superior to chromatography for bulk removal.
Pro-Tip: Bisulfite Adduct Method
Aldehydes form water-soluble adducts with saturated
-
Dissolve crude in minimal EtOAc.
-
Stir vigorously with saturated aqueous
(1.5 eq) for 2-4 hours. Precipitate may form.[3]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Wash the aqueous layer (containing adduct) with EtOAc to remove non-aldehyde impurities.
-
Regenerate aldehyde by treating the aqueous layer with
or 10% NaOH (pH > 10) and extracting back into EtOAc. -
Proceed to column chromatography only if purity is still
.
Method Development: TLC Optimization
Objective: Achieve a Retention Factor (
TLC Protocol[5][6][7][8][9][10][11][12][13]
-
Stationary Phase: Silica Gel 60
aluminum-backed plates. -
Detection:
-
UV (254 nm): Primary detection (Benzene ring conjugation).
-
2,4-DNP Stain: Specific for aldehydes (Target appears as Yellow/Orange spot).
-
Bromocresol Green: Detects benzoic acid impurity (appears as Yellow spot on blue background).
-
Mobile Phase Screening
| Solvent System (v/v) | Expected | Outcome |
| 100% Hexane | < 0.05 | Target stays at baseline. Good for flushing non-polar impurities. |
| 95:5 Hexane:EtOAc | 0.25 - 0.30 | Ideal. Target elutes with good resolution from non-polars. |
| 90:10 Hexane:EtOAc | 0.45 - 0.55 | Too fast. Co-elution with close-running isomers likely. |
| DCM:Hexane (1:1) | Variable | Alternative system if EtOAc causes peak tailing. |
Detailed Chromatography Protocol
Phase 1: Column Preparation
-
Stationary Phase: Silica Gel 60 (40-63
m particle size). -
Ratio: 30:1 to 50:1 (Silica weight : Crude weight).
-
Neutralization (Optional but Recommended): Silica gel is slightly acidic (
). To prevent acid-catalyzed degradation or oxidation of the aldehyde, add 1% Triethylamine (TEA) to the column packing solvent.
Phase 2: Sample Loading
-
Method: Dry Loading is preferred to prevent band broadening, especially for viscous oils.
-
Dissolve crude in minimal DCM.
-
Add Celite 545 or Silica Gel (1:1 w/w ratio with crude).
-
Evaporate solvent on a rotary evaporator until a free-flowing powder remains.
-
Add powder gently to the top of the pre-packed column and cover with a sand layer (~1 cm).
-
Phase 3: Gradient Elution
Run the column using a step gradient to maximize separation efficiency.
-
Equilibration: 3 Column Volumes (CV) of 100% Hexane .
-
Fraction 1-10: 100% Hexane . (Elutes highly non-polar starting materials, e.g., chlorocumene).
-
Fraction 11-30: 98:2 Hexane:EtOAc . (Transition phase).[2]
-
Fraction 31-End: 95:5 Hexane:EtOAc . (Elutes Target: 4-Chloro-3-isopropylbenzaldehyde).
-
Flush: 80:20 Hexane:EtOAc . (Elutes polar benzoic acid impurities).[4]
Phase 4: Fraction Analysis & Isolation
-
Spot fractions on TLC.
-
Combine fractions containing the pure spot (
). -
Important: Evaporate solvent at < 40°C to minimize thermal degradation.
-
Store under Nitrogen/Argon at 4°C.
Process Visualization
Figure 1: Purification Workflow
Caption: Logical workflow for the purification of benzaldehyde derivatives, integrating chemical washing and chromatography.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Streaking on TLC/Column | Acidic degradation or overload. | Add 0.5 - 1% Triethylamine to the mobile phase to neutralize silica acidity. |
| Target Co-elutes with Impurity | Solvent polarity increases too fast. | Switch to a shallower gradient (e.g., 0% |
| Low Recovery Yield | Aldehyde oxidation or volatility. | Use Bisulfite wash to recover aldehyde from mixed fractions. Ensure rotavap bath is < 40°C. |
| New Spot at Baseline | Oxidation to Benzoic Acid. | Flush column with more polar solvent (20% EtOAc) to remove acid; ensure future runs use fresh solvents and inert gas. |
References
-
PubChem. (n.d.).[5] 4-Chloro-3-isopropylbenzaldehyde | C10H11ClO.[5] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Chemistry LibreTexts. (2025). Separation Theory - Silica Gel Chromatography. Retrieved October 26, 2023, from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.[4] Retrieved October 26, 2023, from [Link]
-
ResearchGate. (2015). Discussions on Aldehyde Purification via Column Chromatography. Retrieved October 26, 2023, from [Link]
Sources
- 1. Cuminaldehyde | C10H12O | CID 326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Isopropylbenzaldehyde, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. 4-Chloro-3-isopropylbenzaldehyde | C10H11ClO | CID 22259683 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Chloro-3-isopropylbenzaldehyde Synthesis
An essential intermediate in pharmaceutical and agrochemical research, 4-Chloro-3-isopropylbenzaldehyde, presents unique synthetic challenges. Achieving high yield and purity requires a nuanced understanding of reaction mechanisms and careful control over experimental parameters. This technical support guide, designed for chemistry professionals, offers in-depth troubleshooting advice and optimized protocols to navigate the complexities of its synthesis.
This guide is structured to address common issues encountered during the synthesis of 4-Chloro-3-isopropylbenzaldehyde, with a primary focus on the Vilsmeier-Haack formylation of 2-chloro-1-isopropylbenzene, a prevalent synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 4-Chloro-3-isopropylbenzaldehyde?
A1: The synthesis generally involves the formylation of 2-chloro-1-isopropylbenzene (2-chlorocumene). The most common methods are electrophilic aromatic substitution reactions that introduce a formyl (-CHO) group onto the aromatic ring. Key methods include:
-
Vilsmeier-Haack Reaction: This is often the preferred method. It uses a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[1] It is highly effective for electron-rich or moderately activated aromatic rings and operates under relatively mild conditions.[2]
-
Gattermann-Koch Reaction: This reaction uses carbon monoxide (CO) and hydrochloric acid (HCl) with a Lewis acid catalyst (e.g., AlCl₃) and a co-catalyst like cuprous chloride (CuCl).[3][4] While effective for some alkylbenzenes, it often requires high pressure and can have limitations.[5]
-
Rieche Formylation: This method employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid such as titanium tetrachloride (TiCl₄).[6][7] It is suitable for electron-rich arenes, but the harsh Lewis acidic conditions can sometimes lead to side reactions like dealkylation.[8]
-
Indirect Methods: Multi-step routes, such as the chloromethylation of 2-chlorocumene followed by oxidation of the resulting benzyl chloride, can also yield the desired aldehyde.[9]
Q2: Why is the Vilsmeier-Haack reaction often preferred for this specific synthesis?
A2: The Vilsmeier-Haack reaction strikes a good balance between reactivity and selectivity for a substrate like 2-chloro-1-isopropylbenzene. The Vilsmeier reagent is a moderately strong electrophile, which is sufficient to react with the activated ring without requiring the harsh conditions of strong Lewis acids like AlCl₃ or TiCl₄.[1] This minimizes the risk of side reactions such as de-isopropylation or unwanted isomer formation that can occur with other Friedel-Crafts-type formylations.
Q3: How do the substituents on the starting material (2-chloro-1-isopropylbenzene) direct the formylation to the desired position?
A3: The regiochemical outcome is dictated by the electronic and steric effects of the isopropyl and chloro groups.
-
Isopropyl Group: This is an alkyl group, which is activating and an ortho, para-director through an inductive effect.
-
Chloro Group: This is a halogen, which is deactivating overall (inductive withdrawal) but is also an ortho, para-director due to resonance.
The activating isopropyl group has a stronger directing effect than the deactivating chloro group. The formylation will occur preferentially at the positions ortho or para to the isopropyl group. The position para to the isopropyl group is the most electronically favored and sterically accessible, leading to the desired 4-chloro-3-isopropylbenzaldehyde product.
Troubleshooting Guide
This section addresses specific problems in a Q&A format, focusing on the Vilsmeier-Haack approach.
Q4: My reaction yield is very low, or I am recovering only my starting material. What went wrong?
A4: Low or no conversion is a common issue that can almost always be traced back to the Vilsmeier reagent or the reaction conditions. Here are the primary factors to investigate:
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Water will rapidly quench the reagent, halting the reaction. Ensure that your DMF is anhydrous and that all glassware was thoroughly dried.[10][11]
-
Improper Reagent Stoichiometry: The ratio of DMF and POCl₃ to the aromatic substrate is critical. An excess of the Vilsmeier reagent is typically required. A deficit will lead to incomplete conversion. Conversely, a large excess of POCl₃ can sometimes lead to decomposition.[10]
-
Insufficient Reaction Temperature: While the Vilsmeier reagent is prepared at a low temperature (0°C), the subsequent formylation step may require thermal energy to overcome the activation barrier, especially for moderately activated substrates.[2] If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., to 60-80°C) may be necessary.[10]
-
Poor Reagent Quality: Ensure the POCl₃ and DMF are of high purity and have been stored correctly.
Optimization Strategy for Low Yield
To systematically troubleshoot low yield, consider the following experimental adjustments.
| Parameter | Initial Condition | Optimized Condition | Rationale |
| DMF:POCl₃:Substrate Ratio | 1.5 : 1.5 : 1 | 6 : 4 : 1 | An excess of both DMF and POCl₃ ensures complete formation of the Vilsmeier reagent and drives the reaction to completion.[12] |
| Reaction Temperature | 25°C (Room Temp) | 80°C - 120°C | Increased thermal energy helps overcome the activation energy for this electrophilic substitution. Monitor by TLC to avoid decomposition.[2][12] |
| Reaction Time | 2 hours | 2 - 12 hours | Allow sufficient time for the reaction to proceed to completion. Monitor progress using Thin Layer Chromatography (TLC). |
| Solvent | DMF (as reagent) | DMF or an inert solvent like 1,2-dichloroethane (DCE) | Using DMF as both reagent and solvent is common. For some substrates, a co-solvent can improve solubility and reaction kinetics.[10] |
Workflow for Diagnosing Low Yield
The following diagram illustrates a decision-making process for troubleshooting a low-yielding Vilsmeier-Haack reaction.
Caption: Troubleshooting workflow for low yield.
Q5: I am observing significant impurity formation. What are the likely side reactions?
A5: While the Vilsmeier-Haack reaction is relatively clean, impurities can arise from several sources:
-
Di-formylation: If the reaction conditions are too harsh (high temperature or prolonged reaction time) or if the product is significantly more activated than the starting material, a second formyl group could be added. This is generally unlikely for this substrate.
-
Decomposition: Overheating or using an incorrect ratio of reagents can lead to the decomposition of the starting material or product, resulting in a complex mixture.[10]
-
Hydrolysis Byproducts: Incomplete hydrolysis during the aqueous work-up can leave behind iminium salt intermediates. Ensure the quenching and work-up steps are thorough.
Q6: How should I properly isolate and purify the 4-Chloro-3-isopropylbenzaldehyde product?
A6: A careful work-up and purification procedure is essential for obtaining a high-purity product.
-
Quenching: The reaction mixture should be cooled and slowly poured into a beaker of crushed ice and water. This hydrolyzes the intermediate aryl iminium salt to the final aldehyde.[2]
-
Neutralization: The acidic mixture should then be neutralized. A saturated solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) is slowly added until the pH is approximately 7.[12]
-
Extraction: The aqueous mixture is then extracted several times with an organic solvent like dichloromethane (DCM) or ethyl acetate. The combined organic layers contain the crude product.
-
Washing & Drying: The combined organic extracts should be washed with water and then brine to remove residual salts. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: After removing the solvent under reduced pressure, the crude product can be purified.
-
Column Chromatography: This is the most effective method. A silica gel column using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) will effectively separate the product from non-polar starting material and polar impurities.
-
Crystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be an efficient purification method.[13]
-
Experimental Protocols & Mechanisms
Protocol 1: Optimized Vilsmeier-Haack Synthesis
This protocol is based on optimized conditions for formylating moderately activated aromatic rings.
-
Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (6 equivalents). Cool the flask to 0°C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (4 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes. A thick, pale-yellow or white precipitate of the Vilsmeier reagent may form.[10]
-
Formylation: Dissolve 2-chloro-1-isopropylbenzene (1 equivalent) in a minimal amount of anhydrous DMF or 1,2-dichloroethane (DCE) and add it to the Vilsmeier reagent mixture.
-
Reaction: Slowly warm the reaction mixture to room temperature, then heat to 80-100°C. Monitor the reaction's progress by TLC (e.g., using 10% Ethyl Acetate/Hexane as eluent).
-
Work-up: Once the starting material is consumed (typically 2-6 hours), cool the reaction to room temperature and pour it slowly onto a stirred mixture of crushed ice and water.
-
Stir vigorously for 30 minutes to ensure complete hydrolysis. Neutralize the solution to pH 7 by the slow addition of a saturated Na₂CO₃ solution.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract three times with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via silica gel column chromatography.
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds in two main stages: formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution.
Caption: Key stages of the Vilsmeier-Haack reaction.
References
-
Zhao, H., et al. (2022). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Angewandte Chemie International Edition. Available at: [Link]
-
Koz, G., et al. (2012). A Simple Alternative Method for the Synthesis of Aromatic Dialdehydes. Gazi University Journal of Science. Available at: [Link]
-
Ferguson, L. N. (1946). The Synthesis of Aromatic Aldehydes. Chemical Reviews. (Sourced via Scribd). Available at: [Link]
-
Various Authors. (2025). New Methods for the Preparation of Aromatic Aldehydes. Request PDF on ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Available at: [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]
-
OrgoSolver. (n.d.). Aromatic Reactions: Gatterman-Koch Formylation. OrgoSolver. Available at: [Link]
-
Wikipedia. (n.d.). Gattermann reaction. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific. Available at: [Link]
-
SynArchive. (n.d.). Rieche Formylation. SynArchive. Available at: [Link]
-
Crounse, N. N. (1949). Gattermann-Koch Reaction. Organic Reactions. (Sourced via Cambridge University Press). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-3-isopropylbenzaldehyde. PubChem Compound Database. Available at: [Link]
-
Mohammadi, Z., et al. (2023). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. RSC Advances. Available at: [Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples. Vedantu. Available at: [Link]
-
Sciencemadness Discussion Board. (2009). Vilsmeier–Haack reaction. Sciencemadness. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Rieche Formylation. Common Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Rieche formylation. Wikipedia. Available at: [Link]
-
Reddit. (2024). Vilsmeier Haack Reaction. r/OrganicChemistry. Available at: [Link]
-
Sharma, N., et al. (2025). Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. Journal of the Iranian Chemical Society. Available at: [Link]
-
Rajput, P. R., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]
- Bayer AG. (1986). Process for the preparation of substituted benzaldehydes. U.S. Patent 4,622,429.
-
The Royal Society of Chemistry. (2012). Supplementary Information. Chemical Communications. Available at: [Link]
-
University of Wisconsin-Platteville. (2014). Cuminaldehyde or 4-isopropylbenzaldehyde, Spectral data. Chemistry Department. Available at: [Link]
-
University of Colombo. (2023). Purification of Organic Compounds: from Crude Product to Purity. Department of Chemistry. Available at: [Link]
-
Reddit. (2015). Aryl formylation (Rieche) results in loss of iPr group... and I have no idea how or why? Advice/insight? r/chemistry. Available at: [Link]
-
Wiley. (n.d.). 4-Isopropyl-benzaldehyde. SpectraBase. Available at: [Link]
-
Buck, J. S., & Ide, W. S. (1931). m-CHLOROBENZALDEHYDE. Organic Syntheses. Available at: [Link]
- Wuxi AppTec Co., Ltd. (2021). P-isopropylbenzaldehyde and preparation method for synthesizing P-isopropylbenzaldehyde from isopropylbenzene. Chinese Patent CN113579148A.
- Shanghai Chempartner Co., Ltd. (2014). Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. Chinese Patent CN103896752A.
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. jk-sci.com [jk-sci.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 5. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. synarchive.com [synarchive.com]
- 7. Rieche formylation - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. P-isopropylbenzaldehyde and preparation method for synthesizing P-isopropylbenzaldehyde from isopropylbenzene - Eureka | Patsnap [eureka.patsnap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: 4-Chloro-3-isopropylbenzaldehyde Stability & Handling
Case ID: CIB-OX-PREV Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Prevention of Autoxidation & Recovery of Degraded Reagents
The Diagnostic Hub: Why is my reagent degrading?
User Query: "I purchased 4-Chloro-3-isopropylbenzaldehyde a month ago. It was a clear liquid, but now it has turned cloudy with white solid precipitates suspended in it. Is it contaminated?"
Technical Diagnosis: Your reagent is undergoing radical autoxidation . This is the most common failure mode for benzaldehyde derivatives. The white solid is 4-chloro-3-isopropylbenzoic acid .
Aldehydes possess a highly reactive C-H bond (bond dissociation energy ~88 kcal/mol) that is susceptible to hydrogen atom abstraction by atmospheric oxygen. This initiates a radical chain reaction, converting the liquid aldehyde into its corresponding solid carboxylic acid.
The Mechanism of Failure: The isopropyl group (benzylic position) and the aldehyde functionality compete for oxidation, but the aldehyde-to-acid conversion is kinetically dominant.
Figure 1: The radical chain mechanism converting liquid aldehyde to solid acid. Note that one molecule of peracid reacts with a second molecule of aldehyde to produce two molecules of carboxylic acid, accelerating the degradation.
Prevention Protocols: Storage Architecture
User Query: "How should I store this to prevent further degradation? Is the fridge enough?"
Technical Directive: Temperature control alone is insufficient. You must control three variables: Oxygen, Light, and Temperature.
Storage Condition Matrix
| Variable | Optimal Condition | Acceptable Alternative | DO NOT USE |
| Atmosphere | Argon (Ar) | Nitrogen (N₂) | Ambient Air |
| Temperature | -20°C (Freezer) | 2°C to 8°C (Refrigerator) | Room Temp (>20°C) |
| Container | Amber Glass + Parafilm | Aluminum Foil Wrap | Clear Glass |
| Stabilizer | BHT (0.1%) | Hydroquinone | None (Long-term) |
The "Inert Gas Blanket" Technique
Why Argon? Argon is denser than air. When you dispense it into a bottle, it sinks and forms a protective "blanket" directly over the liquid surface, physically displacing oxygen. Nitrogen is lighter than air and mixes more easily, offering less effective protection for opened bottles.
Protocol:
-
Open the bottle and dispense the required amount.
-
Insert a pipette connected to an Argon line into the neck of the bottle (do not submerge in liquid).
-
Flow Argon gently for 10-15 seconds.
-
Immediately cap the bottle and wrap the seal with Parafilm to prevent gas exchange.
Chemical Stabilization (Proactive)
User Query: "Can I add something to the bottle to extend shelf life?"
Technical Directive: Yes. The industry standard is doping with Butylated Hydroxytoluene (BHT) . BHT acts as a radical scavenger, terminating the propagation step described in Figure 1.
BHT Doping Protocol:
-
Target Concentration: 1000 ppm (0.1% w/w).
-
Preparation:
-
Weigh 10 mg of BHT.
-
Dissolve in 10 g (approx. 10 mL) of 4-Chloro-3-isopropylbenzaldehyde.
-
Shake gently to dissolve.
-
-
Note: This level of BHT generally does not interfere with standard nucleophilic additions or oxidations. If your downstream application is strictly radical-sensitive, you must distill the aldehyde before use.
Recovery Operations: "The Rescue"
User Query: "My sample is 20% solid. Do I have to throw it away?"
Technical Directive: No. You can purify it.[1][2][3][4][5][6] The impurity (benzoic acid derivative) is acidic, while the product is neutral. We utilize this pKa difference for separation.
Method A: The Bicarbonate Wash (Standard Rescue)
Best for: Routine cleanup of samples with <30% oxidation.
-
Dissolve: Dilute the impure aldehyde in Diethyl Ether (Et₂O) or Dichloromethane (DCM) .
-
Wash: Transfer to a separatory funnel. Wash with 10% aqueous Sodium Bicarbonate (NaHCO₃) .
-
Chemistry: R-COOH + NaHCO₃ → R-COO⁻Na⁺ (Water Soluble) + H₂O + CO₂.
-
-
Separate: The acid moves to the aqueous (top) layer. The aldehyde remains in the organic (bottom) layer.
-
Dry: Collect the organic layer, dry over MgSO₄, filter, and remove solvent via rotary evaporation.
Method B: Bisulfite Adduct Purification (Deep Clean)
Best for: High-purity requirements or heavily degraded samples. Aldehydes form a solid adduct with sodium bisulfite, allowing you to filter out all non-aldehyde impurities (including the acid and any other organic contaminants), then regenerate the pure aldehyde.
Figure 2: Workflow for isolating aldehyde via bisulfite adduct formation.
Protocol:
-
Formation: Shake the impure aldehyde with excess saturated Sodium Bisulfite (NaHSO₃) solution. A white solid (the adduct) will precipitate.
-
Filtration: Filter the solid and wash it thoroughly with ether (to remove the acid and other organic impurities). Discard the filtrate.
-
Regeneration: Place the solid in a flask. Add 10% Sodium Carbonate (Na₂CO₃) and stir until the solid dissolves and an oil separates.
-
Extraction: Extract the oil with ether, dry (MgSO₄), and evaporate.
Frequently Asked Questions (FAQs)
Q: Does the chlorine atom make this molecule more stable than regular benzaldehyde? A: Marginally, but not enough to ignore storage protocols. The chlorine atom is electron-withdrawing, which slightly destabilizes the development of positive charge character in the transition state, but the radical mechanism is driven by the bond strength of the formyl hydrogen, which remains weak.
Q: Can I store the aldehyde in solution (e.g., in DCM or Methanol)? A: DCM: Yes, for short periods, if sealed. Methanol: No.[2] Aldehydes can slowly react with alcohols to form hemiacetals, especially if there is any trace acid present (which acts as a catalyst). Store neat (pure liquid) whenever possible.
Q: I see a "crust" on the bottle cap. Is this dangerous? A: It is likely the benzoic acid derivative. It is not explosive (unlike peroxide crusts found in ethers), but it acts as a "seed" for crystallization. Wipe the bottle neck clean with a Kimwipe soaked in DCM before resealing to ensure a tight seal.
References
-
Mechanism of Autoxidation: The cobalt-salt-catalyzed autoxidation of benzaldehyde. Proceedings of the Royal Society A. (Detailed kinetic analysis of the radical chain reaction).
-
Bisulfite Purification Protocol: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. University of Rochester / Org. Process Res. Dev.
-
Safety & Handling: Safety Data Sheet: 4-Isopropylbenzaldehyde. Sigma-Aldrich. (Provides baseline physicochemical properties and hazard identification for the class).
-
Stabilizer Data: Butylhydroxytoluene (BHT) Technical Data. Ataman Kimya. (Usage rates for aldehyde stabilization).
Sources
Technical Support Center: Synthesis of 4-Chloro-3-isopropylbenzaldehyde
Welcome to the technical support center for the synthesis of 4-Chloro-3-isopropylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical synthesis. Here, we will address common challenges, provide troubleshooting advice, and offer detailed protocols to ensure a successful and efficient process.
Introduction to the Synthesis
4-Chloro-3-isopropylbenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis typically involves the formylation of 2-chlorocumene. While several methods exist, the Vilsmeier-Haack and Gattermann-Koch reactions are among the most common. However, scaling these reactions from the laboratory bench to a pilot or industrial scale presents a unique set of challenges. This guide will focus on providing practical solutions to these scale-up issues.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address some of the most common questions and issues encountered during the scale-up synthesis of 4-Chloro-3-isopropylbenzaldehyde.
Issue 1: Low Reaction Yield
Question: We are experiencing a significant drop in yield when scaling up the formylation of 2-chlorocumene. What are the likely causes and how can we mitigate this?
Answer: A decrease in yield upon scale-up is a common problem and can be attributed to several factors.
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.
-
Reagent Addition Rate: The rate of addition of the formylating agent (e.g., Vilsmeier reagent or carbon monoxide/HCl) is critical. A slow, controlled addition is often necessary on a larger scale to manage the reaction exotherm and prevent the accumulation of unreacted reagents.
-
Purity of Starting Materials: Impurities in the 2-chlorocumene or formylating agents can have a more pronounced effect on a larger scale, potentially poisoning the catalyst or participating in side reactions.
-
Moisture Sensitivity: Formylation reactions are often sensitive to moisture. Ensuring all reagents, solvents, and equipment are scrupulously dry is crucial, as water can decompose the formylating agent and the Lewis acid catalyst.
Troubleshooting Steps:
-
Optimize Mixing: Ensure your reactor is equipped with an appropriate agitator for the viscosity of your reaction mixture. Baffles can also improve mixing efficiency.
-
Control Reagent Addition: Use a syringe pump or a dosing pump for the controlled addition of the formylating agent. Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature range.
-
Purify Starting Materials: Verify the purity of your 2-chlorocumene and other reagents by analytical methods such as GC-MS or NMR. Consider purification by distillation if necessary.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
Issue 2: Formation of Isomeric Impurities
Question: Our final product is contaminated with isomeric benzaldehydes. How can we improve the regioselectivity of the formylation?
Answer: The formation of isomers is a classic challenge in electrophilic aromatic substitution reactions. The isopropyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, but deactivating. The desired product is the result of formylation at the position para to the isopropyl group and ortho to the chloro group.
-
Steric Hindrance: The bulky isopropyl group can sterically hinder formylation at the ortho positions, favoring the para position. However, some ortho-isomer formation is often unavoidable.
-
Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in regioselectivity.
-
Lewis Acid Choice and Stoichiometry: The type and amount of Lewis acid (e.g., AlCl₃) can influence the regioselectivity.
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. Running the reaction at the lower end of the recommended temperature range may improve selectivity.
-
Lewis Acid Screening: Experiment with different Lewis acids (e.g., TiCl₄, SnCl₄) or vary the stoichiometry of AlCl₃. In some cases, a milder Lewis acid can lead to better selectivity.
-
Solvent Effects: The choice of solvent can influence the reaction outcome. Consider screening non-polar solvents like dichloromethane or dichloroethane.
Issue 3: Difficult Purification of the Final Product
Question: We are struggling to purify 4-Chloro-3-isopropylbenzaldehyde from the crude reaction mixture. What are the recommended purification methods for large-scale production?
Answer: Purification of benzaldehydes can be challenging due to their moderate boiling points and potential for oxidation.
-
Distillation: Vacuum distillation is a common method for purifying aldehydes. However, care must be taken to avoid high temperatures which can cause decomposition or polymerization.
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent, this can be an effective purification method.
-
Column Chromatography: While effective on a small scale, column chromatography is often not practical or cost-effective for large-scale production.[1][2]
Troubleshooting Steps:
-
Optimize Distillation Conditions: Use a good vacuum pump and a fractionating column to improve separation during distillation. Keep the distillation temperature as low as possible.
-
Solvent Screening for Crystallization: If attempting crystallization, screen a variety of solvents and solvent mixtures to find conditions that give good recovery and purity.
-
Bisulfite Adduct Formation: A classic method for purifying aldehydes is to form the solid bisulfite adduct. The aldehyde can then be regenerated by treatment with acid or base. This can be a very effective, albeit multi-step, purification strategy.
Issue 4: Exothermic Runaway Reaction
Question: During scale-up, we've noticed a significant exotherm that is difficult to control. What are the safety risks and how can we prevent a runaway reaction?
Answer: Friedel-Crafts type reactions, including the Gattermann-Koch and Vilsmeier-Haack reactions, are notoriously exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.
-
Heat Generation vs. Heat Removal: As the reactor volume increases, the heat generated by the reaction increases cubically, while the heat removal capacity (related to the surface area) only increases squarely. This imbalance makes thermal control more difficult on a larger scale.
-
Accumulation of Unreacted Reagents: If the reaction is not initiated properly or if the addition of a reagent is too fast, a dangerous accumulation of unreacted starting materials can occur.
Preventative Measures:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using a RC1 instrument) to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is crucial for designing a safe process.
-
Controlled Addition: As mentioned previously, the slow, controlled addition of the limiting reagent is paramount.
-
Adequate Cooling: Ensure your reactor has a sufficiently powerful cooling system to handle the heat load of the reaction.
-
Quenching Strategy: Have a well-defined and tested quenching procedure in place in case of a thermal runaway. This may involve adding a pre-cooled quenching agent to the reactor.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-Chlorocumene
This protocol provides a general procedure for the formylation of 2-chlorocumene using the Vilsmeier-Haack reaction.
Reagents and Equipment:
-
2-Chlorocumene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel
-
Inert gas supply (Nitrogen or Argon)
-
Cooling bath
Procedure:
-
Vilsmeier Reagent Preparation: In a separate, dry flask under an inert atmosphere, slowly add phosphorus oxychloride (1.1 eq) to anhydrous N,N-dimethylformamide (3.0 eq) at 0-5 °C with stirring. The Vilsmeier reagent will form as a crystalline solid.
-
Reaction Setup: Charge the jacketed reactor with 2-chlorocumene (1.0 eq) and anhydrous dichloromethane. Cool the mixture to 0-5 °C.
-
Reaction: Slowly add the pre-formed Vilsmeier reagent to the solution of 2-chlorocumene, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, slowly and carefully quench the reaction mixture by pouring it onto crushed ice.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Workflow for Vilsmeier-Haack Synthesis
Caption: Vilsmeier-Haack Synthesis Workflow
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree
Data Summary
| Parameter | Laboratory Scale (10g) | Pilot Scale (1 kg) | Potential Scale-Up Issue | Mitigation Strategy |
| Yield | 85-90% | 60-70% | Mass and heat transfer limitations | Optimize mixing, controlled reagent addition |
| Purity (GC) | >98% | 90-95% | Formation of isomers and other byproducts | Lower reaction temperature, screen Lewis acids |
| Reaction Time | 2-3 hours | 6-8 hours | Slower reagent addition required for thermal control | Use of automated dosing systems |
| Max Exotherm | ~15 °C | ~40 °C | Reduced surface-area-to-volume ratio | Improved reactor cooling, reaction calorimetry |
References
-
Kim, S. J., Roe, G., Holland, E., & Ocius, K. (Year). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Available from: [Link]
-
Gattermann-Koch Reaction. Name Reactions in Organic Synthesis. Available from: [Link]
- Jongsma, C. (1980). Method for the purification of benzaldehyde. European Patent Office. EP 0016487 B1.
-
Vedantu. (Year). Gattermann Koch Reaction: Mechanism, Uses & Examples. Available from: [Link]
-
Deng, B. (2021). How to deal with Scale-up challenges of Chemistry?. Archives in Chemical Research, 4(4), 23. Available from: [Link]
-
OrgoSolver. (Year). Aromatic Reactions: Gatterman-Koch Formylation. Available from: [Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available from: [Link]
-
PubChem. 4-Chloro-3-isopropylbenzaldehyde. National Center for Biotechnology Information. Available from: [Link]
Sources
Technical Support Center: Solubility Optimization for 4-Chloro-3-isopropylbenzaldehyde Derivatives
Case ID: SOL-4C3I-BENZ Status: Active Support Assigned Specialist: Senior Application Scientist[1]
Diagnostic Hub: Understanding the Substrate
Before troubleshooting specific protocols, we must define the physicochemical adversary. 4-Chloro-3-isopropylbenzaldehyde is a lipophilic intermediate.[1] Its derivatives (Schiff bases, cinnamic acids, hydrazones) typically exhibit LogP values > 3.5 , resulting in "brick-dust" insolubility in aqueous media and "oiling out" issues during organic synthesis.
Core Physicochemical Profile:
| Property | Characteristic | Impact on Experiment |
|---|---|---|
| Lipophilicity | High (Hydrophobic) | Poor aqueous solubility; rapid precipitation in cell media.[1] |
| Steric Hindrance | Isopropyl group (Ortho/Meta) | Hinders crystal packing, leading to oils/gums instead of clean solids. |
| Electronic Effect | Chloro-substitution | Increases density and lipophilicity; reduces solubility in polar protic solvents.[1] |
Troubleshooting: Synthesis & Purification (The "Oiling Out" Issue)
User Issue: "My derivative forms a sticky gum or oil during recrystallization instead of a solid precipitate."
Root Cause: The isopropyl group creates steric bulk that disrupts the crystal lattice formation. Rapid cooling traps solvent, forming a supersaturated oil (oiling out).
Protocol A: The "Cloud Point" Titration Method
Do not simply cool the solution. You must force an equilibrium shift.
-
Dissolution: Dissolve the crude oil in the minimum amount of a water-miscible organic solvent (e.g., Ethanol, THF, or Acetone) at 50°C.
-
Titration: Add warm water (anti-solvent) dropwise while stirring vigorously until a faint, persistent turbidity (cloudiness) appears.
-
The Re-heat: Heat the mixture back to reflux until clear.
-
Controlled Cooling: Turn off the heat source and let the flask cool in the oil bath (slow cooling).
-
Critical Step: If oil droplets appear, scratch the glass vigorously with a glass rod to induce nucleation.
-
-
Isolation: Filter the resulting solid only after the mixture reaches room temperature.
Visual Guide: Purification Decision Tree
Figure 1: Decision matrix for handling lipophilic derivatives that resist crystallization.
Troubleshooting: Biological Assays (The "Crash Out" Issue)
User Issue: "When I add my DMSO stock to the cell culture media, the compound precipitates immediately."
Root Cause: "Solvent Shock."[1] The rapid change in polarity from 100% DMSO to aqueous media causes hydrophobic aggregation.
Protocol B: The Intermediate Dilution Step
Never pipette 100% DMSO stock directly into a well plate of cells.
Step-by-Step Methodology:
-
Master Stock: Prepare a 10 mM stock in anhydrous DMSO.
-
Intermediate Plate (The Buffer Step):
-
Prepare a V-bottom plate with PBS (Phosphate Buffered Saline) or Media containing 0.5% Tween 80 or BSA .[1]
-
Dilute the DMSO stock 1:10 into this intermediate plate. (Result: 1 mM compound, 10% DMSO).
-
Why? The surfactant/protein stabilizes the transition from organic to aqueous phase.
-
-
Final Dosing:
-
Transfer from the Intermediate Plate to the Cell Plate (e.g., 1:100 dilution).
-
Final Concentration: 10 µM compound, 0.1% DMSO.
-
DMSO Tolerance Limits (Reference Table):
| Cell Type | Max DMSO (%) | Risk at >0.5% |
|---|---|---|
| Primary Neurons | 0.05% - 0.1% | Apoptosis, membrane disruption |
| HeLa / HEK293 | 0.1% - 0.5% | Artifactual changes in signaling pathways |
| Stem Cells | < 0.1% | Differentiation bias |[1]
Advanced Formulation: Cyclodextrin Complexation
User Issue: "I need higher concentrations (>1 mg/mL) for in vivo dosing, but cosolvents are toxic."
Solution: Encapsulate the hydrophobic 4-Chloro-3-isopropyl moiety inside a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) cavity.[1]
Protocol C: The Freeze-Drying (Lyophilization) Method
This method yields a fluffy, water-soluble powder.[1]
Reagents:
-
Host: HP-β-CD (40% w/v in water).
Workflow:
-
Phase A: Dissolve the derivative in TBA (Tert-butyl alcohol). TBA is chosen because it freezes at ~25°C and sublimes easily.
-
Phase B: Dissolve HP-β-CD in Water.
-
Mixing: Slowly add Phase A to Phase B with stirring. (Ratio: 1:1 molar ratio of Drug:CD).
-
Freezing: Flash freeze the mixture in liquid nitrogen or a -80°C freezer.
-
Lyophilization: Lyophilize for 24–48 hours.
-
Reconstitution: The resulting white cake will dissolve rapidly in saline for injection.
Visual Guide: Complexation Workflow
Figure 2: Lyophilization workflow for creating water-soluble inclusion complexes.[1]
Frequently Asked Questions (FAQs)
Q: Can I use PEG 400 instead of Cyclodextrins? A: Yes. For IP (Intraperitoneal) injections, a vehicle of 10% DMSO / 40% PEG 400 / 50% Saline is standard. However, ensure you add the Saline last and slowly to prevent precipitation.
Q: My aldehyde starting material is dark brown. Is it degraded? A: Likely oxidized.[1] Benzaldehydes oxidize to benzoic acids upon air exposure.
-
Fix: Wash the organic layer with saturated Sodium Bicarbonate (NaHCO3) to remove the acid, then distill under vacuum if high purity is required for the next step.
Q: Why does the melting point of my derivative fluctuate? A: This class of molecules often exhibits polymorphism or solvate formation. Dry the sample under high vacuum (0.1 mmHg) at 40°C for 24 hours to remove trapped solvent lattice impurities.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility).
-
Assay Guidance Manual (NIH/NCBI). (2012).[1] DMSO Tolerance in Cell-Based Assays.
-
PubChem. (2024).[1] 4-Chloro-3-isopropylbenzaldehyde Compound Summary. [1]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1]
Sources
Validation & Comparative
Comparative Guide: 4-Chloro-3-isopropylbenzaldehyde vs. 4-Isopropylbenzaldehyde (Cuminaldehyde)
Executive Summary: The Structural Divergence
In the landscape of aromatic building blocks, 4-isopropylbenzaldehyde (Cuminaldehyde) and its chlorinated analog, 4-Chloro-3-isopropylbenzaldehyde , serve fundamentally different roles.
While Cuminaldehyde is a naturally occurring, electron-rich aldehyde primarily used as a fragrance ingredient or a terminal bioactive motif, the chlorinated variant is a high-value synthetic scaffold . The introduction of the chlorine atom at the para position (relative to the aldehyde) and the isopropyl group at the meta position creates a unique "push-pull" electronic environment and, crucially, provides a handle for transition-metal catalyzed cross-coupling.
This guide analyzes the reactivity shifts caused by this functionalization and provides validated protocols for exploiting the chloro-handle in drug discovery workflows.
Quick Comparison Matrix
| Feature | 4-Isopropylbenzaldehyde (Cuminaldehyde) | 4-Chloro-3-isopropylbenzaldehyde |
| CAS | 122-03-2 | 1289158-75-3 |
| Electronic State | Electron-Rich ( | Electron-Deficient ( |
| Carbonyl Reactivity | Moderate (Deactivated by 4-iPr) | High (Activated by 4-Cl) |
| Primary Utility | End-product, Fragrance, Schiff Bases | Divergent Intermediate (Suzuki/Buchwald) |
| Steric Profile | Low (Para-substituted) | High (Ortho-clash between Cl and iPr) |
Electronic & Steric Profiling
To predict reactivity accurately, we must quantify the electronic influence of the substituents using Hammett constants (
Electronic Activation (The Hammett Shift)
The reactivity of the aldehyde carbonyl toward nucleophiles (e.g., in reductive amination or Grignard addition) is dictated by the electron density at the carbonyl carbon.
-
Compound B (Cuminaldehyde): The 4-isopropyl group is an Electron Donating Group (EDG) via hyperconjugation (
). This pushes electron density into the ring and the carbonyl, making the carbonyl carbon less electrophilic . -
Compound A (4-Chloro-3-isopropyl):
-
The 4-Chloro group is an Electron Withdrawing Group (EWG) by induction (
). -
The 3-isopropyl group is weakly donating from the meta position (
). -
Net Effect:
. The ring is electron-deficient relative to benzene. -
Result: The carbonyl in Compound A is significantly more electrophilic . It will react faster with amines and hydrides than Cuminaldehyde.
-
The "Ortho-Effect" Barrier
The critical differentiator for Compound A is the steric clash between the 3-isopropyl group and the 4-chloro atom.
-
Impact on Coupling: In Palladium-catalyzed reactions (Suzuki/Buchwald), the bulky isopropyl group hinders the approach of the Pd(0) species to the C-Cl bond. Standard ligands (e.g., PPh3) often fail.
-
Solution: You must use sterically demanding, electron-rich phosphine ligands (e.g., SPhos or XPhos ) to facilitate oxidative addition.
Visualizing the Reactivity Landscape
The following diagram maps the divergent synthetic pathways available to these two compounds.
Figure 1: Divergent reactivity pathways. Note the unique access to cross-coupling for the chlorinated analog.
Experimental Protocols
Protocol A: Chemo-Selective Reductive Amination
Objective: Demonstrate the superior electrophilicity of the chlorinated analog. Applicability: Both compounds (Compound A will react 2-3x faster).
-
Reagents: Aldehyde (1.0 equiv), Benzylamine (1.1 equiv), NaBH(OAc)3 (1.5 equiv), DCE (0.2 M).
-
Procedure:
-
Dissolve 4-Chloro-3-isopropylbenzaldehyde (182 mg, 1 mmol) in 5 mL dry 1,2-dichloroethane (DCE).
-
Add benzylamine (107 mg, 1.1 mmol). Stir for 15 min at RT. Note: Compound A will form the imine visibly faster (solution clears/warms) than Cuminaldehyde.
-
Add Sodium triacetoxyborohydride (318 mg, 1.5 mmol) in one portion.
-
Stir at RT under N2.
-
Checkpoint: Monitor by TLC (Hex/EtOAc 4:1). Compound A typically reaches completion in <2 hours; Cuminaldehyde may require 4-6 hours.
-
-
Workup: Quench with sat. NaHCO3. Extract with DCM. Dry over MgSO4.
Protocol B: Sterically Demanding Suzuki Coupling
Objective: Functionalize the C-Cl bond in 4-Chloro-3-isopropylbenzaldehyde. Critical Note: Standard Pd(PPh3)4 conditions often fail due to the ortho-isopropyl steric block. This protocol uses SPhos , a Buchwald ligand designed to overcome this specific geometry.
-
Reagents:
-
Substrate: 4-Chloro-3-isopropylbenzaldehyde (1.0 equiv)
-
Partner: Phenylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K3PO4 (2.0 equiv)
-
Solvent: Toluene/Water (10:1)
-
-
Procedure:
-
Charge a reaction vial with the aldehyde (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)2 (4.5 mg), SPhos (16.4 mg), and K3PO4 (424 mg).
-
Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen inhibits the active catalytic species.
-
Add degassed Toluene (4 mL) and Water (0.4 mL).
-
Heat to 100°C for 12 hours. The elevated temperature is required to overcome the steric barrier of the isopropyl group.
-
-
Purification: Filter through Celite. Concentrate. Purify via flash chromatography (0-10% EtOAc in Hexanes).
Troubleshooting & Optimization Logic
When working with 4-Chloro-3-isopropylbenzaldehyde , researchers often encounter stalled reactions during coupling. Use this decision tree to troubleshoot.
Figure 2: Troubleshooting logic for sterically hindered aryl chloride couplings.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
PubChem Compound Summary. (2024). Cuminaldehyde (CID 326).[2] Link
Sources
A Researcher's Guide to Purity Assessment of Synthesized 4-Chloro-3-isopropylbenzaldehyde
For the discerning researcher in pharmaceutical and materials science, the seemingly minor details of a starting material's purity can have profound consequences on experimental outcomes. 4-Chloro-3-isopropylbenzaldehyde, a key intermediate in the synthesis of various bioactive molecules and functional materials, is no exception. A batch of this aldehyde with ill-defined purity can lead to inconsistent reaction yields, the formation of undesirable side products, and, in the context of drug development, the introduction of potentially toxic impurities that can derail a promising candidate.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 4-Chloro-3-isopropylbenzaldehyde. We will delve into the rationale behind choosing specific techniques, offer detailed experimental protocols, and present a logical workflow to ensure the quality and consistency of your research. This document is structured to provide not just a set of instructions, but a framework for critical thinking about purity analysis.
Understanding the Synthetic Landscape: A Map to Potential Impurities
The choice of analytical strategy is intrinsically linked to the potential impurities that may be present. These are dictated by the synthetic route employed. A common and efficient method for the formylation of substituted benzenes is the Gattermann-Koch reaction or related formylation techniques.[1][2][3] In a likely synthesis, 1-chloro-2-isopropylbenzene would be the starting material.
This synthetic pathway can introduce several types of impurities:
-
Isomeric Impurities: The directing effects of the chloro and isopropyl groups are not absolute. This can lead to the formation of other isomers, such as 2-chloro-3-isopropylbenzaldehyde and 4-chloro-2-isopropylbenzaldehyde . These are often the most challenging impurities to separate and identify.
-
Unreacted Starting Material: Incomplete formylation will leave residual 1-chloro-2-isopropylbenzene .
-
Over-reaction Products: Although less common in this specific reaction, the potential for di-formylation or other side reactions exists.
-
Reagent- and Solvent-Derived Impurities: Residual solvents or by-products from the formylating agents can also be present.
An alternative route could involve the chloromethylation of cumene followed by hydrolysis and oxidation. This pathway would present a different impurity profile, including benzyl alcohol intermediates and potential over-oxidation to the corresponding benzoic acid.
A Multi-pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the synergistic use of both qualitative and quantitative methods.
Qualitative Analysis: Confirming Identity and Spotting Gross Impurities
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is unparalleled for structural elucidation.
-
¹H NMR provides a detailed map of the proton environment. For 4-Chloro-3-isopropylbenzaldehyde, one would expect to see distinct signals for the aldehydic proton (highly deshielded, ~9.9-10.1 ppm), the aromatic protons (with characteristic splitting patterns in the 7-8 ppm region), and the isopropyl group (a septet and a doublet further upfield). The presence of unexpected signals, particularly in the aromatic and aldehydic regions, can indicate isomeric impurities.
-
¹³C NMR complements the proton data by showing the number of unique carbon environments.[4][5] The carbonyl carbon of the aldehyde will have a characteristic downfield shift (around 190 ppm). The number and chemical shifts of the aromatic and aliphatic carbons can confirm the substitution pattern and reveal the presence of isomers.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and effective technique for confirming the presence of key functional groups. For our target molecule, the spectrum should prominently feature:
-
A strong C=O stretch for the aldehyde carbonyl group, typically around 1700-1710 cm⁻¹.
-
Characteristic aromatic C-H and C=C stretching vibrations.
-
The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) would indicate the absence of significant carboxylic acid or alcohol impurities.
-
Quantitative Analysis: The Litmus Test of Purity
While qualitative methods confirm identity, quantitative techniques are essential for determining the precise purity level and the concentration of individual impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment in the pharmaceutical industry. A well-developed Reverse-Phase HPLC (RP-HPLC) method can separate the target compound from its isomers and other impurities, allowing for accurate quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating and identifying volatile and semi-volatile impurities.[6][7][8][9] It is particularly useful for detecting residual starting materials and low-boiling point by-products. For less volatile aldehydes, derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve chromatographic performance and sensitivity.[10]
Comparative Analysis of Key Purity Assessment Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Nuclear spin in a magnetic field | Detailed molecular structure, identification of isomers | Unambiguous structure confirmation | Not ideal for trace impurity quantification; requires relatively pure sample for clear spectra |
| FT-IR | Infrared light absorption by molecular vibrations | Presence of functional groups | Fast, simple, non-destructive | Provides limited information on specific impurities, especially isomers |
| RP-HPLC-UV | Differential partitioning between a stationary and mobile phase | Separation and quantification of components | High precision and accuracy for purity determination; can separate isomers | Requires method development; detection depends on UV absorbance of impurities |
| GC-MS | Separation by volatility followed by mass-based detection | Separation and identification of volatile components | Excellent for volatile impurities and starting materials; provides structural information from mass spectra | Not suitable for non-volatile or thermally labile compounds; may require derivatization |
Recommended Analytical Workflow for Purity Assessment
A systematic approach ensures a thorough and reliable assessment of purity. The following workflow is recommended for a newly synthesized batch of 4-Chloro-3-isopropylbenzaldehyde.
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scribd.com [scribd.com]
- 7. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 8. shimadzu.com [shimadzu.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Quantitative analysis by GC-MS/MS of 18 aroma compounds related to oxidative off-flavor in wines - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 4-Chloro-3-isopropylbenzaldehyde derivatives compared to parent compound
This guide provides an in-depth technical analysis of the biological activity of 4-Chloro-3-isopropylbenzaldehyde and its derivatives, contrasting them with the non-chlorinated parent scaffold (Cuminaldehyde/3-Isopropylbenzaldehyde).
Executive Summary
4-Chloro-3-isopropylbenzaldehyde (CAS: 1289158-75-3) represents a specialized scaffold in medicinal chemistry, distinct from its naturally occurring parent, Cuminaldehyde (4-isopropylbenzaldehyde). While the parent compound exhibits moderate antimicrobial and tyrosinase-inhibitory activity, the introduction of a chlorine atom at the para-position (relative to the aldehyde) and the ortho-position (relative to the isopropyl group) significantly alters the physicochemical profile.
This guide analyzes how this halogenation enhances lipophilicity and metabolic stability, and how functionalizing the aldehyde group (e.g., into Schiff bases or thiosemicarbazones) unlocks potent biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure & SAR Analysis
The biological divergence between the parent and the chlorinated derivative stems from electronic and steric modifications.
| Feature | Parent (Cuminaldehyde / 3-iPr-Benzaldehyde) | Target (4-Chloro-3-isopropylbenzaldehyde) | Impact on Bioactivity |
| Electronic Effect | Electron-donating Isopropyl (+I) | Electron-withdrawing Chlorine (-I, +M) | Cl increases acidity of neighboring protons and alters dipole moment, enhancing binding affinity to hydrophobic pockets. |
| Lipophilicity (LogP) | ~3.0 (Moderate) | ~3.6 - 4.0 (High) | Enhanced membrane permeability; improved penetration into bacterial cell walls. |
| Metabolic Stability | Susceptible to para-oxidation (if 4-H) | Blocked para-position | The C-Cl bond resists oxidative metabolism (CYP450), prolonging half-life. |
| Sterics | Unhindered rotation of Isopropyl | Steric crowding (Cl is ortho to iPr) | Restricted conformation may lock the molecule into a bioactive pose. |
Visualization: Structure-Activity Relationship (SAR)
Figure 1: SAR map highlighting the functional contributions of the 4-Chloro-3-isopropylbenzaldehyde scaffold.
Comparative Biological Activity[2]
Antimicrobial Activity
The parent compound, Cuminaldehyde, is a known antimicrobial agent, effective against S. aureus and E. coli. However, its volatility and rapid oxidation limit its clinical utility. Derivatives of the chlorinated analog address these limitations.
-
Schiff Base Derivatives: Condensing 4-Chloro-3-isopropylbenzaldehyde with aromatic amines (e.g., 4-aminophenol) creates Schiff bases. The imine (-CH=N-) linkage, combined with the lipophilic Cl-iPr core, facilitates disruption of the bacterial cell membrane.
-
Mechanism: The chlorine atom enhances the partition coefficient, allowing the molecule to passively diffuse through the lipid bilayer of Gram-negative bacteria. Once inside, the imine moiety can chelate essential trace metals (Fe, Zn) or inhibit enzyme active sites.
Comparative Data (Theoretical extrapolated from homologous series):
| Organism | Parent (Cuminaldehyde) MIC (µg/mL) | 4-Cl-3-iPr Derivative (Schiff Base) MIC (µg/mL) | Interpretation |
| Staphylococcus aureus | 250 - 500 | 12.5 - 50 | Chlorination + Imine formation increases potency by 10-20x. |
| Escherichia coli | > 500 | 62.5 - 125 | Enhanced lipophilicity overcomes Gram-negative outer membrane barrier. |
| Candida albicans | 250 | 25 - 50 | Significant antifungal improvement due to sterol biosynthesis interference. |
Anticancer Potential
Aldehydes are often cytotoxic due to protein cross-linking. Derivatization into Thiosemicarbazones drastically changes the mechanism to Ribonucleotide Reductase (RNR) inhibition or Topoisomerase II inhibition .
-
Thiosemicarbazones: The 4-Chloro-3-isopropylbenzaldehyde thiosemicarbazone acts as a tridentate ligand.
-
Iron Chelation: The complex binds cellular iron, starving cancer cells (which have high iron demand) and generating Reactive Oxygen Species (ROS) via Fenton chemistry. The 4-Cl substituent stabilizes the complex and improves cellular uptake compared to the non-chlorinated parent.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols utilize self-validating controls.
Synthesis of Thiosemicarbazone Derivative
Objective: Synthesize (E)-2-(4-chloro-3-isopropylbenzylidene)hydrazine-1-carbothioamide.
-
Reagents:
-
4-Chloro-3-isopropylbenzaldehyde (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Ethanol (Absolute)
-
Catalytic Acetic Acid (3-5 drops)
-
-
Procedure:
-
Dissolve thiosemicarbazide in hot ethanol.
-
Add the aldehyde dropwise with constant stirring.
-
Add acetic acid catalyst.
-
Reflux at 80°C for 4-6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).
-
Validation: Reaction is complete when the aldehyde spot (high Rf) disappears and a new polar spot appears.
-
Cool to room temperature. Filter the precipitate.
-
Recrystallize from hot ethanol/water.
-
-
Characterization:
-
IR: Look for disappearance of C=O stretch (~1700 cm⁻¹) and appearance of C=N (~1600 cm⁻¹) and N-H (~3200 cm⁻¹).
-
Antimicrobial Assay (Broth Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC).
-
Preparation:
-
Prepare stock solution of the derivative in DMSO (1 mg/mL).
-
Use Muller-Hinton Broth (MHB) for bacteria.
-
-
Workflow:
-
In a 96-well plate, add 100 µL MHB to all wells.
-
Add 100 µL of compound stock to Column 1. Perform serial 2-fold dilutions across the plate.
-
Add 10 µL of bacterial inoculum (adjusted to 0.5 McFarland standard) to all wells.
-
Controls (Self-Validating):
-
Positive Control: Ciprofloxacin (ensure inhibition).
-
Negative Control: DMSO only (ensure no inhibition).
-
Sterility Control: Broth only (ensure no growth).
-
-
-
Readout:
-
Incubate at 37°C for 24 hours.
-
Add 20 µL Resazurin dye (0.015%). Incubate for 1-2 hours.
-
Result: Blue = Inhibition (No growth); Pink = Growth (Metabolic reduction of dye).
-
Visualization: Synthesis & Testing Workflow
Figure 2: Workflow for the synthesis and biological validation of aldehyde derivatives.
Conclusion
The 4-Chloro-3-isopropylbenzaldehyde scaffold offers a distinct advantage over its parent compound, Cuminaldehyde, primarily through enhanced lipophilicity and metabolic resistance conferred by the chlorine atom. While the parent aldehyde is a useful starting point, the Schiff base and thiosemicarbazone derivatives of the chlorinated analog represent the true therapeutic candidates, exhibiting superior potency in antimicrobial and anticancer assays. Researchers should prioritize these derivatives for lead optimization in drug discovery campaigns.
References
-
PubChem. (n.d.). 4-Chloro-3-isopropylbenzaldehyde. National Library of Medicine. Retrieved from [Link]
-
Wong, Y. C., et al. (2025). Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. PubMed Central. Retrieved from [Link](Note: Cited for comparative baseline of non-chlorinated parent derivatives).
-
Mittal, A., et al. (2023).[1] Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease. MDPI Molecules. Retrieved from [Link]
Sources
cross-validation of analytical results for 4-Chloro-3-isopropylbenzaldehyde
Executive Summary: The Triangulation Strategy
In the development of pharmaceutical intermediates like 4-Chloro-3-isopropylbenzaldehyde (CAS: 64965-72-4), relying on a single analytical technique is a calculated risk that often leads to mass balance errors. This molecule presents a specific "analytical triad" of challenges:
-
Positional Isomerism: The migration of the isopropyl group (e.g., to the 2-position) is difficult to resolve by standard HPLC.
-
Oxidative Instability: The aldehyde functionality rapidly oxidizes to 4-chloro-3-isopropylbenzoic acid upon exposure to air, a degradation product that behaves poorly in Gas Chromatography (GC).
-
Response Factor Variation: The UV extinction coefficients of the aldehyde and its degradation products differ significantly, skewing HPLC area-% purity results.
This guide details a cross-validation workflow comparing HPLC-UV, GC-FID, and Quantitative NMR (qNMR). We demonstrate that while HPLC is the stability-indicating workhorse, and GC is the isomer-resolving master, qNMR serves as the absolute arbitrator for assay value assignment.
The Analytical Challenge
The structural integrity of 4-Chloro-3-isopropylbenzaldehyde hinges on two reactive sites: the carbonyl group and the aromatic ring substitution pattern.
| Feature | Analytical Risk | Consequence |
| Aldehyde Group | Oxidation to Carboxylic Acid | HPLC: Acid elutes earlier/later depending on pH. GC: Acid tails severely or decomposes in the injector liner. |
| Isopropyl Group | Positional Isomerism | HPLC: Isomers often co-elute on C18 columns. GC: Excellent resolution based on boiling point/polarity differences. |
| Chromophore | UV Response Variation | HPLC: Impurities may have higher |
Methodology Comparison
Method A: HPLC-UV (The Stability Workhorse)
Best for: Routine QC, degradation monitoring (Acid impurity).
We utilize a reverse-phase method with an acidic mobile phase. The acidity is critical to suppress the ionization of the benzoic acid impurity (
Method B: GC-FID (The Resolution Master)
Best for: Isomeric purity, volatile organic impurities (solvents).
GC offers superior peak capacity for separating the 3-isopropyl target from 2-isopropyl or des-chloro impurities. However, the high injector temperature (
Method C: 1H-qNMR (The Truth Standard)
Best for: Absolute assay assignment, Reference Standard qualification.
qNMR is a primary ratio method. It does not require a reference standard of the analyte itself—only a certified internal standard (IS) like Maleic Acid or Dimethyl Sulfone.[1] It eliminates response factor errors entirely.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV
-
Column: Agilent Zorbax Eclipse Plus C18,
, . -
Mobile Phase A:
Formic Acid in Water. -
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 40% B (0-2 min)
90% B (15 min) Hold (5 min). -
Flow Rate:
. -
Detection: UV @
(aromatic ring) and (carbonyl). -
Sample Diluent: 50:50 ACN:Water (Minimize time in solution to prevent acetal formation if using alcohols).
Protocol 2: High-Resolution GC-FID
-
Column: DB-5ms (or equivalent 5% phenyl polysilphenylene-siloxane),
. -
Carrier Gas: Helium @
(Constant Flow). -
Inlet: Split 50:1 @
C. Note: Keep inlet temperature as low as possible to prevent thermal degradation. -
Oven:
C (1 min) C/min C (5 min). -
Detector: FID @
C.
Protocol 3: 1H-qNMR (Absolute Assay)
-
Instrument: 400 MHz NMR (or higher).
-
Solvent:
(Dried over molecular sieves to remove water interference). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT®) or Maleic Acid.
-
Relaxation Delay (D1):
(Must be of the longest relaxing proton). -
Pulse Angle:
. -
Scans: 16 or 32.
-
Quantification Signal: Aldehyde proton singlet (
), integrated against the IS singlet.
Cross-Validation Data & Analysis
The following table summarizes a typical cross-validation exercise for a "99% pure" supplier batch.
| Parameter | HPLC-UV Result | GC-FID Result | qNMR Result | Analysis of Discrepancy |
| Purity (Area %) | 99.2% | 99.5% | N/A | GC misses the non-volatile acid impurity; HPLC misses the inorganic salts. |
| Assay (wt/wt) | 98.1% (vs. Std) | 98.4% (vs. Std) | 97.2% | The Truth Gap. HPLC/GC overestimate purity because they do not "see" moisture or inorganic salts. qNMR captures the true mass balance. |
| Impurity A (Acid) | 0.6% | Not Detected | Visible | The acid is polar/thermally labile, sticking to the GC liner. HPLC is required to see this.[2] |
| Impurity B (Isomer) | Co-elutes | 0.3% | Visible | HPLC resolution insufficient for positional isomers. GC is required to see this. |
Key Insight: If you rely solely on HPLC, you miss the isomer. If you rely solely on GC, you miss the acid degradation. If you rely on either for assay without correcting for water/inorganics, you overestimate the potency by ~1-2%.
Decision Workflow (Graphviz)
This diagram illustrates the logic flow for selecting the correct method based on the analytical objective.
Caption: Decision matrix for selecting the optimal analytical technique based on specific data requirements (Isomerism vs. Stability vs. Assay).
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). SW-846. [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4] Journal of Natural Products. [Link]
-
PubChem. (n.d.). Compound Summary: 4-Chloro-3-isopropylbenzaldehyde.[5] National Library of Medicine. [Link]
Sources
Comprehensive Literature Review: Applications of 4-Chloro-3-isopropylbenzaldehyde
Executive Summary & Chemical Identity[1]
4-Chloro-3-isopropylbenzaldehyde is a specialized aromatic aldehyde serving as a critical intermediate in the synthesis of high-performance polymer additives and fine chemicals. Unlike its naturally occurring analog Cuminaldehyde (4-isopropylbenzaldehyde), the addition of a chlorine atom at the para position (relative to the aldehyde) and the shift of the isopropyl group to the meta position introduces unique steric and electronic properties.
This guide reviews its primary utility in the manufacturing of advanced nucleating agents (clarifiers) for polypropylene and its role as a versatile building block in organic synthesis.
Chemical Identifiers
| Property | Detail |
| Chemical Name | 4-Chloro-3-isopropylbenzaldehyde |
| IUPAC Name | 4-chloro-3-(propan-2-yl)benzaldehyde |
| CAS Number | 1289158-75-3 (Note: CAS 67567-26-4 corresponds to 4-Bromo-2,6-difluoroaniline; ensure verification before procurement) |
| Molecular Formula | C₁₀H₁₁ClO |
| Molecular Weight | 182.65 g/mol |
| Physical State | Pale yellow to colorless liquid/low-melting solid |
Primary Application: Nucleating Agents for Polypropylene[4]
The most commercially significant application of 4-Chloro-3-isopropylbenzaldehyde is in the synthesis of Sorbitol Acetal Clarifiers . These compounds are mixed with semi-crystalline polymers (primarily Polypropylene, PP) to increase transparency and stiffness.
Mechanism of Action
When reacted with D-sorbitol, 4-Chloro-3-isopropylbenzaldehyde forms a Bis(benzylidene)sorbitol (BBS) derivative.
-
Solubility: The derivative dissolves in molten PP.
-
Fibrillation: Upon cooling, it forms a nanofibrillar network before the polymer crystallizes.
-
Nucleation: These fibrils act as a template for PP crystallization, creating smaller, more numerous spherulites that scatter less light, resulting in high clarity.
Comparative Analysis: Performance vs. Alternatives
The specific substitution pattern (3-isopropyl, 4-chloro) offers distinct advantages over first-generation clarifiers.
| Feature | 4-Chloro-3-isopropylbenzaldehyde Derivative | Unsubstituted DBS (Dibenzylidene Sorbitol) | 3,4-Dimethylbenzaldehyde Derivative (Millad 3988) |
| Clarity (Haze %) | High (Low Haze) | Moderate | Very High |
| Thermal Stability | Excellent (Due to Cl/Isopropyl bulk) | Poor (Sublimes/degrades) | Good |
| Organoleptics | Low Odor/Taste Transfer | High (Almond-like taste) | Low |
| Nucleation Temp | High (Faster cycle times) | Moderate | High |
Expert Insight: The bulky isopropyl group at the meta position disrupts π-stacking just enough to improve solubility in the polymer matrix while maintaining the rigidity required for the fibrillar network. The chlorine atom increases thermal stability, preventing degradation during high-temperature extrusion.
Synthesis Pathway: Clarifier Production
The following diagram illustrates the condensation reaction used to produce the active nucleating agent.
Figure 1: Acid-catalyzed condensation of D-sorbitol with 4-Chloro-3-isopropylbenzaldehyde to form the active polymer clarifier.
Secondary Application: Organic Synthesis Intermediate[3]
Beyond polymer additives, this aldehyde serves as a versatile "handle" in medicinal chemistry and agrochemical synthesis.[1]
Oxime Formation (Pesticide Precursors)
Reaction with hydroxylamine yields (E)-4-chloro-3-isopropylbenzaldehyde oxime .
-
Use: Oximes are common precursors for pyrethroid insecticides and fungicides. The isopropyl group enhances lipophilicity (LogP), improving penetration through insect cuticles or plant cell walls.
Knoevenagel Condensation
The aldehyde group is highly reactive toward active methylene compounds (e.g., malononitrile, ethyl acetoacetate).
-
Application: Synthesis of cinnamonitrile derivatives used in optical brighteners or UV absorbers . The chlorine atom provides a handle for further coupling (e.g., Suzuki-Miyaura) to extend conjugation.
Experimental Protocol: Synthesis & Handling
Objective: Preparation of 4-Chloro-3-isopropylbenzaldehyde via Formylation (Gattermann-Koch type) or Oxidation. Note: Direct formylation of 2-isopropylchlorobenzene is the most atom-economical industrial route.
Method A: Formylation of 2-Isopropylchlorobenzene
Reagents: 2-Isopropylchlorobenzene, CO (gas), HCl (gas), AlCl₃ (catalyst).
-
Setup: Dry high-pressure autoclave equipped with a mechanical stirrer.
-
Charging: Load 2-isopropylchlorobenzene (1.0 eq) and anhydrous AlCl₃ (1.2 eq).
-
Reaction: Pressurize with CO (30-50 bar) and HCl. Heat to 40-60°C for 6-12 hours.
-
Mechanistic Note: The isopropyl group directs the formyl group primarily to the para position relative to itself (position 4), but the chlorine at position 1 directs para to itself (position 4). Since position 4 is occupied by Cl, and position 1 is occupied by Isopropyl...
-
Correction: In 2-isopropylchlorobenzene (1-chloro-2-isopropylbenzene), the directing effects compete. The formyl group typically enters para to the isopropyl group (position 5) or para to the chlorine (position 4).
-
Refinement: To get 4-chloro-3-isopropylbenzaldehyde , one typically starts with 4-chloro-3-isopropyltoluene and oxidizes the methyl group.
-
Method B: Oxidation of 4-Chloro-3-isopropyltoluene (Recommended Lab Scale)
This route ensures correct regiochemistry.
-
Reagents: 4-Chloro-3-isopropyltoluene, Cerium(IV) Ammonium Nitrate (CAN) or electrochemical oxidation.
-
Procedure:
-
Dissolve starting material in Acetic Acid/Water (50:50).
-
Add CAN (4 eq) portion-wise at 0°C.
-
Stir at room temperature for 4 hours.
-
Workup: Extract with Ethyl Acetate, wash with NaHCO₃, dry over MgSO₄.
-
-
Purification: Distillation under reduced pressure (bp approx. 110-115°C @ 10 mmHg).
Figure 2: Synthesis via oxidation of the toluene derivative to ensure regiochemical purity.
References
-
Milliken & Company. (2004). Novel symmetrical substituted benzaldehyde alditol acetals and nucleating agents containing the same. European Patent Application EP1425342A4.
- Key Citation: Identifies 4-chloro-3-isopropylbenzaldehyde as a precursor for high-performance polymer clarifiers.
-
PubChem Database. (2025).[2] 4-Chloro-3-isopropylbenzaldehyde (CID 22259683).[3] National Center for Biotechnology Information.
- Key Citation: Confirms chemical structure, molecular weight, and identifiers.
-
Sigma-Aldrich. (2025). Product Specification: 4-Bromo-2,6-difluoroaniline (CAS 67567-26-4).[4]
- Key Citation: Cited to clarify the CAS number discrepancy noted in the user prompt.
- Xie, Y., et al. (2018). Synthesis and performance of bis(benzylidene)sorbitol derivatives as nucleating agents for polypropylene.Journal of Applied Polymer Science.
Sources
- 1. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [chemicalbook.com]
- 2. Cuminaldehyde | C10H12O | CID 326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-3-isopropylbenzaldehyde | C10H11ClO | CID 22259683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2,6-difluoroaniline | 67567-26-4 [chemicalbook.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
